Fmoc-Asp(OBut)-NH2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-20(26)12-19(21(24)27)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMBMXLGDKBTSS-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Role of Fmoc-Asp(OtBu)-NH2 in Modern Research: A Technical Guide
For Immediate Release
[City, State] – Fmoc-Asp(OtBu)-NH2 and its close chemical relatives stand as pivotal building blocks in the realms of peptide synthesis and targeted drug delivery. This technical guide offers an in-depth exploration of the applications, methodologies, and challenges associated with this versatile reagent, catering to researchers, scientists, and professionals in drug development. We will delve into its primary role in Solid-Phase Peptide Synthesis (SPPS), the critical issue of aspartimide formation, and its emerging application in the construction of Antibody-Drug Conjugates (ADCs).
Core Application: A Linchpin in Solid-Phase Peptide Synthesis
Fmoc-Asp(OtBu)-OH is a standard and widely utilized derivative of aspartic acid for Fmoc-based solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which is labile to basic conditions. Concurrently, the tert-butyl (tBu) ester safeguards the side-chain carboxylic acid, and is readily cleaved under acidic conditions. This orthogonality of protecting groups is the cornerstone of the Fmoc/tBu strategy, enabling the stepwise and controlled elongation of peptide chains on a solid support.
The general workflow of incorporating an Fmoc-Asp(OtBu)-OH residue into a growing peptide chain is a cyclical process, as illustrated below.
Experimental Protocol: Fmoc-SPPS Cycle
The following provides a generalized protocol for a single coupling and deprotection cycle in manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH)
-
Solid-phase resin with a suitable linker (e.g., Rink Amide resin)
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
Procedure:
-
Resin Swelling: The resin is swelled in DMF for approximately 1 hour.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for a specified time (e.g., 7 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain. This step is often repeated.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: The Fmoc-protected amino acid is pre-activated by dissolving it with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for a designated period (e.g., 15 minutes to several hours) to facilitate peptide bond formation.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
A Critical Challenge: Aspartimide Formation
A significant side reaction encountered during the synthesis of peptides containing aspartic acid is the formation of aspartimide. This occurs when the peptide backbone amide nitrogen attacks the side-chain carbonyl group of the aspartyl residue, particularly under the basic conditions of Fmoc deprotection. This cyclic imide intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.
Mitigation Strategies for Aspartimide Formation
Several approaches have been developed to minimize aspartimide formation:
-
Bulky Side-Chain Protecting Groups: Utilizing sterically hindered protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (OBno), can physically obstruct the cyclization reaction.
-
Modification of Deprotection Conditions: The addition of an acidic modifier, such as formic acid or hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can lower the basicity and reduce the rate of aspartimide formation.
-
Backbone Protection: The introduction of a protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen of the residue preceding the aspartic acid can prevent the nucleophilic attack required for cyclization.
Quantitative Comparison of Protecting Groups:
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes the comparative performance of different protecting groups in the synthesis of the model peptide VKDGYI, which is prone to this side reaction.
| Protecting Group | Aspartimide-Related Impurities (%) | Reference |
| OtBu | High | |
| OMpe | Moderate | |
| OBno | Very Low (almost undetectable) |
Emerging Role: Fmoc-Asp-NH2 as a Cleavable ADC Linker
Beyond its role in peptide synthesis, Fmoc-Asp-NH2 has been identified as a cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a crucial role in connecting the antibody to the drug and is designed to be stable in circulation but cleavable upon internalization into the target cell, releasing the active drug.
Conclusion
Fmoc-Asp(OtBu)-OH and its derivatives are indispensable tools in modern biochemical research. While its primary application remains in the solid-phase synthesis of peptides, where careful consideration of side reactions like aspartimide formation is crucial, its utility is expanding into the exciting field of antibody-drug conjugates. A thorough understanding of the chemistry, experimental conditions, and potential pitfalls associated with this reagent is essential for researchers aiming to synthesize complex peptides and develop novel targeted therapies. The ongoing development of new protecting groups and synthetic strategies continues to refine and improve the applications of this versatile building block.
The O-tert-butyl (OBut) Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals
The O-tert-butyl (OBut) protecting group is a cornerstone in modern organic synthesis, prized for its steric bulk and distinct cleavage conditions. This guide provides a comprehensive overview of the OBut group, focusing on its application in the protection of hydroxyl moieties to form tert-butyl ethers. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile protecting group's properties, applications, and strategic implementation in complex molecular syntheses.
Core Principles of the OBut Protecting Group
The OBut group offers a robust method for shielding hydroxyl groups from a wide array of reaction conditions. Its effectiveness stems from the steric hindrance provided by the tertiary butyl group, which physically blocks access to the protected oxygen atom. This steric shield renders the protected alcohol unreactive towards many nucleophiles and bases.
The true utility of the OBut group lies in its unique deprotection conditions. It is exceptionally stable to basic and nucleophilic reagents but can be readily cleaved under acidic conditions. This orthogonality is a key principle in multi-step synthesis, allowing for the selective deprotection of OBut-protected alcohols in the presence of other acid-labile or base-labile protecting groups.[1][2]
Data Presentation: Stability of O-tert-butyl Ethers
The stability of the O-tert-butyl ether linkage under various conditions is a critical factor in its strategic application. The following table summarizes its reactivity profile.
| Reagent/Condition Category | Specific Reagents/Conditions | Stability of O-tert-butyl Ether |
| Aqueous Conditions | pH < 1 (100 °C) | Labile |
| pH = 1 (Room Temp) | Labile | |
| pH = 4 (Room Temp) | Stable | |
| pH = 9 (Room Temp) | Stable | |
| pH = 12 (Room Temp) | Stable | |
| pH > 12 (100 °C) | Stable | |
| Bases | LDA, NEt₃, Pyridine, t-BuOK | Stable |
| Nucleophiles | RLi, RMgX, R₂CuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Stable |
| Electrophiles | RCOCl, RCHO, CH₃I | Stable |
| Reducing Agents | H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄ | Stable |
| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂ | Stable |
Experimental Protocols
Protection of Alcohols as tert-Butyl Ethers
Method 1: Acid-Catalyzed Addition of Isobutylene
This is the most common and direct method for the formation of tert-butyl ethers.
-
Reagents and Materials:
-
Alcohol substrate
-
Liquid isobutylene (condensed at low temperature) or isobutylene gas
-
Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pressure vessel or sealed tube
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a pressure vessel.
-
Cool the vessel to -78 °C and add the acid catalyst.
-
Carefully add condensed isobutylene to the reaction mixture.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Cool the vessel before carefully opening it.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotection of tert-Butyl Ethers
Method 1: Acid-Catalyzed Hydrolysis
This is the standard method for cleaving tert-butyl ethers.
-
Reagents and Materials:
-
tert-Butyl ether substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve the tert-butyl ether in a mixture of DCM and water (typically 4:1).
-
Add TFA dropwise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Strategic Application in Complex Synthesis: The Fmoc/tBu Orthogonal Strategy in Solid-Phase Peptide Synthesis (SPPS)
A prime example of the strategic use of the OBut group is in the widely employed Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1][2] In this approach, the alpha-amino group of the growing peptide chain is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains, including the hydroxyl groups of serine and threonine, are protected with the acid-labile tert-butyl (tBu) group.
This orthogonal scheme allows for the selective removal of the Fmoc group at each step of peptide elongation using a mild base (e.g., piperidine) without affecting the tBu-protected side chains. The tBu protecting groups remain intact throughout the synthesis and are only removed at the final step using a strong acid, typically trifluoroacetic acid (TFA), during cleavage of the peptide from the solid support.
Conclusion
The O-tert-butyl protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its robustness under a wide range of reaction conditions, combined with its selective removal under acidic conditions, makes it a highly valuable component of orthogonal protection strategies. A thorough understanding of its properties and the associated experimental protocols is essential for its effective implementation in the synthesis of complex molecules, particularly in the context of drug discovery and development where efficiency and selectivity are paramount.
References
Solubility Profile of Fmoc-Asp(OBut)-NH2: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of the solubility characteristics of Nα-Fmoc-L-aspartic acid α-amide β-tert-butyl ester (Fmoc-Asp(OBut)-NH2), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for researchers, scientists, and drug development professionals to ensure efficient coupling reactions and high-purity peptide production.
Executive Summary
This compound is a derivative of aspartic acid commonly used in the synthesis of peptides and peptide amides. Its solubility is a crucial factor in the selection of appropriate solvent systems for stock solution preparation and on-resin coupling reactions. While precise quantitative data across a wide range of organic solvents is not extensively published, this guide consolidates available information from analogous compounds and general principles of Fmoc-amino acid chemistry to provide a reliable reference for laboratory applications.
Solubility of Fmoc-Protected Amino Acids
The solubility of Fmoc-protected amino acids is governed by the physicochemical properties of both the Fmoc group and the amino acid side chain. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally confers good solubility in many polar aprotic solvents. However, the specific side chain can significantly influence this behavior.
Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are generally effective at dissolving Fmoc-amino acids.[1] Chlorinated solvents such as Dichloromethane (DCM) are also widely used, although some Fmoc-amino acids exhibit limited solubility in DCM alone, often necessitating the addition of a co-solvent like DMF to achieve complete dissolution.[2] Greener solvent alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have also been shown to be effective for dissolving a wide range of Fmoc-amino acids.[3]
Inferred Solubility Profile of this compound
-
Fmoc-D-Asp-OtBu , the free acid analogue, is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]
-
Fmoc-Asp-NH2 , which lacks the tert-butyl ester on the side chain, is soluble in DMSO.[5]
The presence of the tert-butyl ester on the side chain of this compound increases its lipophilicity compared to Fmoc-Asp-NH2. This suggests that its solubility in moderately polar and non-polar organic solvents will be enhanced. Based on this, the following table summarizes the expected solubility of this compound.
| Solvent | Abbreviation | Expected Solubility | Rationale / Notes |
| N,N-Dimethylformamide | DMF | High | A standard and highly effective solvent for most Fmoc-amino acids used in SPPS.[1] |
| N-Methyl-2-pyrrolidone | NMP | High | Similar to DMF, it is a polar aprotic solvent known for its excellent solvating properties for peptide reagents.[1] |
| Dimethyl sulfoxide | DMSO | High | Known to dissolve highly polar and crystalline compounds. Related Fmoc-amino acids show good solubility.[4][5][6] To enhance solubility, warming to 37°C and sonication can be employed.[5] |
| Dichloromethane | DCM | Moderate to High | The increased lipophilicity from the OBut group likely improves solubility over more polar, unprotected analogues. May require a co-solvent like DMF for high concentrations.[2] |
| 2-Methyltetrahydrofuran | 2-MeTHF | Moderate to High | A greener alternative to DCM and THF, it has been shown to be a good solvent for a broad range of Fmoc-amino acids.[3] |
| Tetrahydrofuran | THF | Moderate | A common ether solvent; solubility is expected to be sufficient for most applications. |
| Chloroform | CHCl₃ | Moderate to High | The related Fmoc-D-Asp-OtBu is soluble in chloroform.[4] |
| Ethyl Acetate | EtOAc | Moderate | The related Fmoc-D-Asp-OtBu is soluble in ethyl acetate.[4] |
| Acetone | (CH₃)₂CO | Moderate | The related Fmoc-D-Asp-OtBu is soluble in acetone.[4] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general protocol can be employed. This method involves the preparation of saturated solutions and subsequent concentration determination.
4.1 Materials and Equipment
-
This compound
-
A range of organic solvents (e.g., DMF, NMP, DMSO, DCM, 2-MeTHF)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2 Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer (monitoring the Fmoc chromophore, typically around 267 nm or 301 nm) to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Solvent Selection Logic for Peptide Synthesis
The choice of solvent is critical for the success of a coupling reaction in SPPS. The following diagram outlines the decision-making process for solvent selection based on solubility and reaction requirements.
Caption: Decision tree for solvent selection in peptide synthesis.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be formally published, a strong qualitative and semi-quantitative understanding can be derived from the behavior of analogous compounds. It is highly soluble in standard polar aprotic solvents such as DMF, NMP, and DMSO, and shows good solubility in DCM and greener alternatives like 2-MeTHF. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for in-house determination. Proper solvent selection based on these principles is paramount for achieving optimal results in peptide synthesis and drug development.
References
Stability of Fmoc-Asp(OBut)-NH2 Under Storage Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester α-amide (Fmoc-Asp(OBut)-NH2). Due to the limited availability of direct stability studies on this specific amide derivative, this document synthesizes information from closely related compounds, primarily Fmoc-Asp(OtBu)-OH, and general principles of peptide and amino acid chemistry. The primary focus is on the potential for degradation under various storage conditions and the analytical methodologies required to assess stability.
Recommended Storage Conditions
To maintain the integrity of this compound, specific storage conditions are recommended based on data from suppliers of similar Fmoc-protected amino acids. These conditions are designed to minimize degradation and preserve the purity of the compound.
Table 1: Recommended Storage Conditions for Fmoc-Protected Aspartate Derivatives
| Condition | Temperature | Duration | Recommendation Source |
| Short-term Storage | 2°C to 8°C | Weeks to Months | Supplier Recommendations[1][2] |
| Long-term Storage (Solid) | -20°C | Months | General best practice for labile biochemicals |
| Long-term Storage (Solution) | -20°C | Up to 1 month | Supplier Data for stock solutions[3][4] |
| Extended Storage (Solution) | -80°C | Up to 6 months | Supplier Data for stock solutions[3][4] |
Additionally, it is crucial to protect the compound from light and moisture to prevent photochemical degradation and hydrolysis. The use of desiccants and opaque storage containers is advised.
Primary Degradation Pathway: Aspartimide Formation
The most significant chemical instability for this compound is the formation of an aspartimide intermediate. This intramolecular cyclization reaction is well-documented for aspartic acid derivatives in peptide synthesis, particularly under basic conditions.[5][6][7][8][9] While primarily studied in the context of Fmoc deprotection with piperidine, the underlying chemical susceptibility remains relevant for the stability of the standalone amino acid derivative if exposed to basic environments.
The process begins with the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the side-chain carbonyl carbon of the tert-butyl ester. This results in the formation of a five-membered succinimide ring and the elimination of tert-butanol. The resulting aspartimide is susceptible to nucleophilic attack, which can lead to a mixture of products, including the desired α-aspartyl amide, the rearranged β-aspartyl isomer, and products of racemization.
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound would involve subjecting the compound to various stress conditions and monitoring its purity over time using a stability-indicating analytical method.
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating method.
Table 2: Forced Degradation Conditions
| Condition | Reagent/Stress | Temperature | Time |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 4, 8 hours |
| Oxidation | 3% H2O2 | Room Temperature | 24, 48, 72 hours |
| Thermal Stress | Dry Heat | 80°C | 1, 3, 7 days |
| Photostability | ICH Q1B Option 2 | 25°C | As per guidelines |
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity of amino acid derivatives and their degradation products.[10][11]
Table 3: Proposed HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm and 301 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of this compound should be monitored using a photodiode array (PDA) detector.
Summary and Recommendations
While specific, long-term stability data for this compound is not extensively published, the available information on related compounds and fundamental chemical principles allows for informed recommendations. The primary degradation concern is aspartimide formation, which is accelerated by basic conditions.
For optimal stability, this compound should be stored as a solid at or below 2-8°C in a dark, dry environment. For extended storage, particularly of solutions, temperatures of -20°C or -80°C are recommended.[3][4] It is crucial to avoid exposure to basic conditions to prevent the initiation of aspartimide formation. Researchers and drug development professionals should consider conducting in-house stability studies using a validated, stability-indicating HPLC method to determine an appropriate shelf-life for their specific storage conditions and product formulations.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Fmoc-Asp(OtBu)-OH = 98.0 HPLC 71989-14-5 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Issuu [issuu.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Technical Guide to Fmoc-Asp(OBut)-NH2 and Fmoc-L-isoasparagine t-butyl ester: Navigating the Challenges of Aspartyl and Isoaspartyl Residue Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise incorporation of aspartic acid residues into synthetic peptides is a critical challenge in peptide chemistry, primarily due to the propensity for aspartimide formation, a side reaction that can lead to a mixture of unwanted byproducts, including the formation of isoaspartyl residues. This technical guide provides an in-depth comparison of two non-standard, protected amino acid derivatives, Fmoc-Asp(OBut)-NH2 and Fmoc-L-isoasparagine t-butyl ester, which are designed to introduce aspartyl or isoaspartyl moieties into a peptide sequence. This document will elucidate their chemical properties, applications in solid-phase peptide synthesis (SPPS), and the analytical methods required to characterize the resulting peptides.
Introduction to this compound and Fmoc-L-isoasparagine t-butyl ester
This compound and Fmoc-L-isoasparagine t-butyl ester are specialized building blocks for peptide synthesis. Their unique structures offer potential advantages and disadvantages compared to the more conventional Fmoc-Asp(OtBu)-OH. The choice between these derivatives hinges on the specific research goal: the intentional incorporation of an isoaspartyl residue or the minimization of its formation during the synthesis of a standard aspartyl-containing peptide.
This compound is understood to be Nα-Fmoc-L-aspartic acid α-amide β-tert-butyl ester. In this configuration, the C-terminus of the aspartic acid residue is an amide, while the side-chain carboxylic acid is protected as a tert-butyl ester.
Fmoc-L-isoasparagine t-butyl ester is understood to be Nα-Fmoc-L-isoasparagine with its side-chain α-carboxylic acid protected as a tert-butyl ester. This molecule is designed for the direct incorporation of an isoaspartyl residue into a peptide chain.
The primary motivation for using such specialized derivatives is to control the outcome of aspartimide formation. This side reaction is particularly problematic during the piperidine-mediated Fmoc-deprotection steps in SPPS, where the backbone amide nitrogen of the C-terminal adjacent amino acid can attack the side-chain carbonyl of the aspartic acid, forming a cyclic imide intermediate.[1] This intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide, the undesirable β-aspartyl (isoaspartyl) peptide, and their corresponding D-isomers.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of the two compounds and the related standard reagent, Fmoc-Asp(OtBu)-OH, is presented in Table 1.
| Property | This compound (inferred) | Fmoc-L-isoasparagine t-butyl ester (inferred) | Fmoc-Asp(OtBu)-OH[2] |
| Molecular Formula | C23H26N2O5 | C23H26N2O5 | C23H25NO6 |
| Molecular Weight | 410.46 g/mol | 410.46 g/mol | 411.45 g/mol |
| Structure | Nα-Fmoc-L-aspartic acid α-amide β-tert-butyl ester | Nα-Fmoc-L-isoasparagine α-tert-butyl ester | Nα-Fmoc-L-aspartic acid β-tert-butyl ester |
| Primary Application | Incorporation of a C-terminally amidated Asp residue | Direct incorporation of an isoAsp residue | Standard incorporation of an Asp residue |
| Key Challenge | Potential for aspartimide formation leading to isoAsp | Pre-determined isoAsp linkage | High propensity for aspartimide formation |
Aspartimide Formation: A Quantitative Comparison
While direct comparative quantitative data for the two non-standard reagents is not available, the propensity for aspartimide formation can be inferred from studies on analogous sequences. The rate of aspartimide formation is highly dependent on the amino acid C-terminal to the aspartyl residue, with Gly, Asn, and Ser being particularly problematic.[1] Table 2 provides an estimated comparison of side product formation based on published data for similar building blocks under standard Fmoc-SPPS conditions.
| Building Block | C-terminal Sequence | Estimated Aspartimide Formation (%) | Estimated Isoaspartate Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | -Asp-Gly- | High (can exceed 50%) | High (major component of hydrolysis) | |
| Fmoc-Asp(OtBu)-OH | -Asp-Asn- | Moderate to High | Moderate to High | |
| This compound | -Asp-NH2 | Moderate | Moderate | Inferred |
| Fmoc-L-isoasparagine t-butyl ester | -isoAsp-Xxx- | Not applicable (direct incorporation) | 100% (desired product) | Inferred |
Note: The values for this compound are inferred based on the understanding that a C-terminal amide may have a slightly different electronic and steric environment compared to a peptide bond, but the fundamental mechanism of aspartimide formation remains.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of this compound or Fmoc-L-isoasparagine t-butyl ester into a peptide sequence using a manual SPPS approach.
Materials:
-
Rink Amide resin (for C-terminally amidated peptides)
-
Fmoc-protected amino acids
-
This compound or Fmoc-L-isoasparagine t-butyl ester
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and add it to the resin.
-
Allow the coupling reaction to proceed for 2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of this compound or Fmoc-L-isoasparagine t-butyl ester, follow the same coupling protocol.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Analytical HPLC for Isoaspartate Quantification
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Quantification: The percentage of isoaspartate is calculated by integrating the peak areas of the isoaspartyl- and aspartyl-containing peptides. The identity of the peaks should be confirmed by mass spectrometry.
Mass Spectrometry Analysis
Method:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Analysis: Acquire the full MS scan to confirm the molecular weight of the peptide. Use tandem MS (MS/MS) to sequence the peptide and confirm the location of the aspartyl or isoaspartyl residue. The fragmentation patterns of aspartyl and isoaspartyl peptides can be different, allowing for their differentiation.
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and Fmoc-L-isoasparagine t-butyl ester.
Aspartimide Formation Pathway
Caption: The pathway of aspartimide formation during Fmoc-SPPS.
Experimental Workflow
Caption: A typical experimental workflow for solid-phase peptide synthesis.
Impact of Isoaspartate on Integrin Signaling
The formation of isoaspartate within the extracellular matrix protein fibronectin can have significant biological consequences. Specifically, the deamidation of asparagine in the NGR (Asn-Gly-Arg) motif to form an isoDGR (isoAsp-Gly-Arg) motif can create a novel binding site for integrin receptors, such as αvβ3.[3] This can, in turn, activate downstream signaling pathways, including the focal adhesion kinase (FAK) pathway, which is involved in cell adhesion, migration, and survival.
Caption: Isoaspartate formation in fibronectin creates an integrin binding site, activating FAK signaling.
Conclusion
The choice between this compound and Fmoc-L-isoasparagine t-butyl ester is fundamentally a choice between attempting to control the formation of isoaspartate and intentionally incorporating it. For the synthesis of peptides where the native aspartic acid linkage is desired, strategies to minimize aspartimide formation, such as the use of bulkier side-chain protecting groups or modified deprotection conditions, should be employed with standard Fmoc-Asp(OtBu)-OH. This compound may offer a marginal difference in reactivity but does not circumvent the fundamental problem.
Conversely, for researchers investigating the biological impact of isoaspartate formation, Fmoc-L-isoasparagine t-butyl ester provides a direct and unambiguous method for synthesizing isoaspartyl-containing peptides. The ability to generate peptides with a defined isoaspartyl linkage is invaluable for studying the effects of this modification on protein structure, function, and signaling, as exemplified by its role in modulating integrin recognition of fibronectin.
Ultimately, a thorough understanding of the chemistry of aspartimide formation and the availability of robust analytical techniques are essential for any researcher working with aspartyl-containing peptides. This knowledge allows for the rational design of synthetic strategies and the accurate characterization of the final peptide products, ensuring the reliability and reproducibility of their scientific findings.
References
The Use of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-OH, N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its widespread use is attributed to the orthogonal protection strategy it employs, which allows for the selective removal of the temporary N-terminal protecting group and the semi-permanent side-chain protecting group under distinct chemical conditions. This guide provides an in-depth overview of the fundamental principles governing the use of Fmoc-Asp(OtBu)-OH in SPPS, with a focus on its chemical properties, experimental protocols, and the management of a critical side reaction: aspartimide formation.
Note on Nomenclature: While the prompt mentions Fmoc-Asp(OBut)-NH2, the standard reagent used in SPPS to incorporate an aspartic acid residue with a tert-butyl protected side chain is the carboxylic acid form, Fmoc-Asp(OtBu)-OH. The C-terminal amide is typically formed on the resin if a Rink Amide resin is used. This guide will focus on the application of Fmoc-Asp(OtBu)-OH.
Core Principles and Chemical Properties
The utility of Fmoc-Asp(OtBu)-OH in SPPS is derived from its two key protective groups: the Fmoc group and the tert-butyl (OtBu) group.
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the aspartic acid. It remains stable during the coupling reaction but is readily cleaved by a secondary amine, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the sequential addition of amino acids to the growing peptide chain. The mechanism of Fmoc removal involves a β-elimination reaction.
-
The OtBu (tert-Butyl) Group: This is an acid-labile protecting group for the β-carboxyl group of the aspartic acid side chain. The bulky tert-butyl group provides steric hindrance that minimizes side reactions at the side chain during peptide synthesis. It is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonality between the Fmoc and OtBu groups is fundamental to the success of Fmoc-based SPPS.
An In-depth Technical Guide to Exploratory Studies Involving Fmoc-Asp(OBut)-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl amide (Fmoc-Asp(OBut)-NH2), a critical building block in solid-phase peptide synthesis (SPPS). This document details experimental protocols, presents quantitative data, and visualizes key chemical processes to support researchers in the effective utilization of this reagent and in mitigating common side reactions.
Core Concepts and Properties
This compound is a derivative of the amino acid L-aspartic acid, strategically modified for use in Fmoc-based solid-phase peptide synthesis. The molecule incorporates two key protecting groups:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group shields the α-amino group of the aspartic acid residue, preventing unwanted reactions during peptide chain elongation. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
The tert-butyl (tBu) group: This acid-labile group protects the side-chain carboxyl group of the aspartic acid, preventing it from participating in undesired side reactions. It is stable to the basic conditions used for Fmoc deprotection and is typically removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).
The amide (-NH2) at the C-terminus of this building block allows for its direct incorporation as the C-terminal residue of a peptide amide.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 171778-09-9 |
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.47 g/mol |
| Appearance | White to off-white powder |
| Purity (typical) | ≥98% |
| Storage Conditions | 2-8°C, desiccated |
Synthesis and Purification
The synthesis of this compound is a multi-step process that involves the protection of the amino and side-chain carboxyl groups of L-aspartic acid, followed by the amidation of the α-carboxyl group.
General Synthesis Workflow
The synthesis generally proceeds by first protecting the β-carboxyl group as a tert-butyl ester and the α-amino group with the Fmoc group. The final step involves the amidation of the α-carboxyl group.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Purification
Purification of commercially available Fmoc-amino acids can be crucial to minimize the introduction of impurities into the peptide synthesis process. A general protocol for the purification of Fmoc-Asp(OtBu)-OH, a closely related compound, by recrystallization is as follows and can be adapted for this compound.[1]
Protocol 1: Recrystallization of Fmoc-Asp(OtBu)-OH [1]
-
Dissolution: Suspend 100g of crude Fmoc-Asp(OtBu)-OH in 600ml of toluene in a suitable flask.
-
Heating: Heat the suspension to 50°C and stir for 1 hour to ensure complete dissolution.
-
Cooling and Crystallization: Cool the solution to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystallization.
-
Filtration: Filter the crystalline product and wash the filter cake with toluene.
-
Drying: Dry the purified product under vacuum at 50°C.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of this compound.
Table 2: Representative Characterization Data
| Technique | Observed Data |
| ¹H NMR | Consistent with the structure of Fmoc-Asp(OtBu)-OH, a similar compound.[2] |
| ¹³C NMR | δ (ppm) in MeOD-d4 for a related structure: 176.9 (C=O), 158.7 (C=O, Boc), 145.5, 145.3, 142.7 (Cq Fmoc), 128.9, 128.3, 126.4, 121.0 (CH Fmoc), 80.4 (Cq tBu), 68.1 (CH2), 55.7, 52.4 (2×CH), 48.5 (CH), 45.5 (CH2), 30.6, 28.8 (2×CH2), 28.9 (tBu, Boc), 24.5 (CH).[3] |
| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: 411.19 |
| Purity (HPLC) | ≥99.0%[4] |
| Enantiomeric Purity | ≥99.8%[4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in the Fmoc/tBu strategy of SPPS. The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The Fmoc-SPPS Cycle
The core of Fmoc-SPPS is a repeated cycle of deprotection and coupling steps.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Experimental Protocol for SPPS using this compound
The following is a general protocol for manual Fmoc-SPPS. Automated synthesizers follow a similar sequence of steps.
Protocol 2: Manual Fmoc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in DMF for at least 1 hour in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base (e.g., DIPEA, NMM) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups (including the OBut group).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
A Critical Side Reaction: Aspartimide Formation
A major challenge when using Fmoc-Asp(OBut)-protected derivatives is the formation of a stable five-membered succinimide ring, known as an aspartimide. This side reaction is initiated by the basic conditions used for Fmoc deprotection.
Mechanism of Aspartimide Formation
The deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue leads to a nucleophilic attack on the side-chain carbonyl carbon, resulting in the formation of the aspartimide intermediate. This intermediate can then be attacked by nucleophiles (e.g., water, piperidine) to yield a mixture of α- and β-aspartyl peptides, as well as racemized products.
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Strategies for Mitigation
Several strategies have been developed to minimize aspartimide formation:
-
Use of weaker bases for Fmoc deprotection: Replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in the presence of a piperidine scavenger, can reduce the rate of aspartimide formation.
-
Modification of the deprotection cocktail: The addition of HOBt to the piperidine solution can help to suppress this side reaction.[6]
-
Use of alternative side-chain protecting groups: While the OBut group is standard, other protecting groups designed to be more resistant to aspartimide formation are available, though they may require different cleavage conditions.
-
Backbone protection: The introduction of a protecting group on the amide nitrogen C-terminal to the aspartic acid can prevent the initial deprotonation step.
Conclusion
This compound is an essential reagent for the synthesis of peptide amides containing aspartic acid. A thorough understanding of its properties, the protocols for its use in SPPS, and the potential for side reactions like aspartimide formation is critical for the successful synthesis of high-purity peptides. By employing the detailed protocols and mitigation strategies outlined in this guide, researchers can optimize their synthetic workflows and achieve their desired target peptides with greater efficiency and purity.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Asp(OBut)-NH2 Coupling in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of aspartic acid residues in peptide sequences using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry is a routine yet critical step. The standard building block, Fmoc-Asp(OBut)-OH, where the side-chain carboxyl group is protected as a tert-butyl ester, is widely used. However, its coupling presents a significant challenge due to the propensity for aspartimide formation, a base-catalyzed intramolecular side reaction. This can lead to the formation of impurities, including α- and β-peptides and their corresponding piperidide adducts, which are often difficult to separate from the target peptide.[1][2][3][4] This document provides a detailed protocol for the efficient coupling of Fmoc-Asp(OBut)-NH2 and strategies to minimize the formation of aspartimide-related byproducts.
Aspartimide Formation: A Critical Side Reaction
Aspartimide formation is a major side reaction that occurs during the Fmoc-deprotection step of peptide synthesis, particularly in sequences containing aspartic acid. The reaction is initiated by the base-catalyzed attack of the backbone amide nitrogen on the side-chain carbonyl carbon of the aspartic acid residue, leading to a cyclic imide intermediate.[2][4] This intermediate can then be cleaved by piperidine (used for Fmoc removal) or other nucleophiles to yield a mixture of α- and β-aspartyl peptides, as well as the corresponding piperidide adducts.[1][4] The formation of these byproducts reduces the yield of the desired peptide and complicates purification.
The sequence of the peptide plays a crucial role in the extent of aspartimide formation, with Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, and Asp-Arg sequences being particularly susceptible.[3]
Strategies to Minimize Aspartimide Formation
Several strategies can be employed to suppress aspartimide formation during the coupling of this compound:
-
Use of Additives in the Deprotection Solution: The addition of an acidic modifier to the piperidine deprotection solution can significantly reduce the rate of aspartimide formation.[3] Commonly used additives include:
-
Modification of the Deprotection Conditions:
-
Weaker Bases: Using a weaker base than piperidine, such as morpholine, can decrease the incidence of aspartimide formation.[3][5] However, this may require longer deprotection times or elevated temperatures to ensure complete Fmoc removal.
-
Reduced Deprotection Times: Minimizing the exposure of the peptide-resin to basic conditions by using shorter deprotection times can also be beneficial, provided that Fmoc removal is complete.
-
-
Use of Sterically Hindered Protecting Groups: Employing aspartic acid derivatives with bulkier side-chain protecting groups can sterically hinder the formation of the aspartimide ring.[4][5][6] While this application note focuses on the standard this compound, it is worth noting that derivatives like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH have been shown to significantly reduce aspartimide formation.[1][6]
Quantitative Data on Aspartimide Formation
The following table summarizes data from a comparative study on the effectiveness of different strategies in reducing aspartimide formation in a model peptide (VKDGYI-OH).
| Aspartic Acid Derivative | Deprotection Conditions | % Target Peptide | % Aspartimide | % Piperidides | % D-Asp |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 55.3 | 25.1 | 13.9 | 5.7 |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 89.2 | 3.5 | 1.8 | 1.5 |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.5 | 0.3 | 0.2 | 0.4 |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1M HOBt/DMF | 75.8 | 10.2 | 5.1 | 3.2 |
| Fmoc-Asp(OtBu)-OH | 50% Morpholine/DMF | 95.1 | 1.2 | Not reported | Not reported |
Data adapted from literature reports.[1][3]
Experimental Protocol for this compound Coupling
This protocol describes a standard procedure for the manual coupling of this compound onto a resin-bound peptide chain.
5.1. Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asp(OBut)-OH
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additive: HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Deprotection solution: 20% (v/v) piperidine in DMF (optionally containing 0.1 M HOBt)
-
Washing solvents: DMF, DCM, Isopropanol
-
Kaiser test kit
5.2. Equipment:
-
Solid-phase synthesis vessel
-
Shaker or rocker
-
Vacuum filtration apparatus
5.3. Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before coupling.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF, optionally with 0.1 M HOBt) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
Method A: Using HATU/DIPEA
-
In a separate vial, dissolve Fmoc-Asp(OBut)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
Method B: Using HBTU/DIPEA
-
Follow the same procedure as Method A, substituting HBTU for HATU.
Method C: Using DIC/HOBt
-
In a separate vial, dissolve Fmoc-Asp(OBut)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
After the coupling reaction, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and isopropanol (3 x 1 min) to remove excess reagents and byproducts.
-
-
Monitoring Coupling Completion (Kaiser Test):
-
Take a small sample of the resin beads (a few beads are sufficient).[7]
-
Wash the beads with ethanol and dry them.
-
Add the Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the beads and heat at 100°C for 3-5 minutes.[8]
-
A blue or purple color indicates the presence of free primary amines, signifying an incomplete coupling.[7][8] A yellow or colorless result indicates a complete reaction.[7]
-
If the Kaiser test is positive, repeat the coupling step.
-
-
Capping (Optional):
-
If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Workflow Diagram
Caption: Workflow for this compound coupling in SPPS.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Fmoc-Asp(OBut)-NH2 in Automated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-Asp(OBut)-NH2 in automated solid-phase peptide synthesis (SPPS). This document covers the foundational principles, detailed experimental protocols, potential challenges, and strategies for successful synthesis of peptides with a C-terminal aspartic acid amide.
Introduction to this compound in SPPS
This compound is an essential building block for the synthesis of peptides that possess a C-terminal aspartic acid amide. The amide functionality at the C-terminus is a common feature in many biologically active peptides, often contributing to increased stability against enzymatic degradation and enhanced receptor binding affinity compared to their carboxylic acid counterparts.
In standard Fmoc-based SPPS, the synthesis proceeds from the C-terminus to the N-terminus. To achieve a C-terminal amide, a specialized resin, such as Rink Amide resin, is employed. The first amino acid, in this case, Fmoc-Asp(OBut)-OH, is coupled to the resin, effectively creating the C-terminal amide upon final cleavage. The tert-butyl (OBut) protecting group on the side chain of aspartic acid prevents unwanted side reactions during peptide elongation and is removed during the final acid cleavage step.
A critical challenge associated with the use of aspartic acid derivatives in Fmoc-SPPS is the formation of aspartimide, a cyclic imide byproduct. This side reaction is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can lead to a mixture of desired and undesired peptide products, including racemized and beta-linked peptides, which are often difficult to separate.
Data Presentation: Aspartimide Formation
The following table summarizes the percentage of aspartimide-related byproducts observed in the synthesis of the model peptide VKDGYI after extended treatment with 20% piperidine in DMF, simulating multiple deprotection cycles. This data highlights the effectiveness of different side-chain protecting groups in minimizing this side reaction.
| Aspartic Acid Derivative | % Target Peptide | % Aspartimide + Piperidide Adducts | % D-Asp Isomer |
| Fmoc-Asp(OtBu)-OH | 61.3 | 38.7 | 10.9 |
| Fmoc-Asp(OMpe)-OH | 83.9 | 16.1 | 5.8 |
| Fmoc-Asp(OBno)-OH | 99.2 | 0.8 | 0.4 |
| Data adapted from studies on internal Asp residues, which indicate trends applicable to C-terminal residues. |
Note: OMpe (3-methylpent-3-yl ester) and OBno (5-n-butyl-5-nonyl ester) are bulkier protecting groups designed to sterically hinder the formation of the aspartimide ring.
Experimental Protocols
Automated Solid-Phase Peptide Synthesis Protocol
This protocol outlines a general procedure for automated SPPS of a peptide with a C-terminal Asp(OBut)-NH2 on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.3-0.8 mmol/g loading)
-
Fmoc-Asp(OBut)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Coupling reagent solution: 0.5 M HBTU/HOBt in DMF
-
Activator base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Workflow Diagram:
Caption: Automated SPPS Workflow for C-Terminal Amide Peptides.
Procedure:
-
Resin Preparation:
-
Place the Rink Amide resin in the reaction vessel of the automated synthesizer.
-
Swell the resin in DMF for at least 30 minutes.
-
-
First Amino Acid Coupling (Fmoc-Asp(OBut)-OH):
-
Deprotect the Fmoc group from the Rink Amide resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Dissolve Fmoc-Asp(OBut)-OH (4 eq.), HBTU (4 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF.
-
Coupling: Couple the next Fmoc-amino acid (4 eq.) using HBTU/DIPEA activation for 30-60 minutes.
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for all subsequent amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM, and dry the resin.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Strategies to Minimize Aspartimide Formation
-
Modified Deprotection Conditions: Add a small amount of an organic acid, such as 0.1 M formic acid, to the 20% piperidine in DMF deprotection solution. This has been shown to reduce the rate of aspartimide formation.
-
Use of Milder Base: For particularly sensitive sequences, consider using a weaker base like 2% DBU/2% piperidine in DMF for Fmoc deprotection, although this may require longer deprotection times.
-
Alternative Protecting Groups: If aspartimide formation is a significant issue, consider using Fmoc-Asp with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, for the C-terminal residue.
Application Example: Bioactivity Assessment of a Synthetic Peptide
Once the peptide with a C-terminal Asp-NH2 is synthesized and purified, its biological activity can be assessed. A common method is a competitive binding assay to determine the peptide's affinity for its target receptor.
Experimental Workflow: Competitive Binding Assay
This workflow outlines the steps to determine the binding affinity (IC50) of a synthetic peptide.
Application Notes and Protocols for Fmoc Deprotection of Asp(OtBu)-Containing Peptides
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Introduction: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. However, the synthesis of peptides containing aspartic acid protected as a tert-butyl ester (Asp(OtBu)) presents a significant challenge: the formation of aspartimide, a cyclic imide byproduct. This side reaction, catalyzed by the basic conditions of Fmoc deprotection, can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides and their racemized forms, ultimately reducing the yield and purity of the target peptide.[1][2]
This document provides a detailed overview of the conditions for Fmoc deprotection of Asp(OtBu)-containing peptides, with a focus on minimizing aspartimide formation. It includes a summary of quantitative data, detailed experimental protocols for various deprotection strategies, and visualizations of the chemical pathways and experimental workflows involved.
Understanding Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs during the piperidine-mediated Fmoc deprotection step. The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain carbonyl of the Asp(OtBu) group, leading to the formation of a five-membered succinimide ring and the loss of the tert-butyl protecting group. This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or residual water, leading to the formation of a mixture of α- and β-aspartyl peptides. Furthermore, the α-carbon of the aspartimide is prone to epimerization under basic conditions.[1]
The sequence of the peptide plays a crucial role in the propensity for aspartimide formation, with Asp-Gly (D-G) sequences being particularly susceptible.[2]
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to mitigate aspartimide formation during the Fmoc deprotection of Asp(OtBu)-containing peptides. These can be broadly categorized as:
-
Modification of the Deprotection Cocktail:
-
Addition of Acidic Additives: Introducing a weak acid to the piperidine solution can buffer the basicity and reduce the rate of aspartimide formation. 1-hydroxybenzotriazole (HOBt) is a commonly used additive.[3][4]
-
Use of Alternative Bases: Weaker bases than piperidine, such as piperazine, can be employed to slow down the formation of the aspartimide.[5] Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with a scavenger for the dibenzofulvene (DBF) byproduct of Fmoc cleavage, such as piperidine or piperazine, to achieve rapid deprotection with reduced aspartimide formation.[5][6][7][8]
-
-
Modification of the Aspartic Acid Protecting Group:
-
Bulky Side-Chain Protecting Groups: Increasing the steric hindrance around the side-chain carbonyl can disfavor the intramolecular cyclization. Protecting groups such as 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), and 5-n-butyl-5-nonyl (OBno) have been shown to be effective.[2]
-
-
Backbone Protection:
-
Dipeptide Building Blocks: Protecting the backbone amide nitrogen C-terminal to the Asp residue prevents its deprotonation and subsequent attack on the side chain. The use of pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, is a highly effective strategy for Asp-Gly sequences.
-
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize quantitative data on the extent of aspartimide formation under various deprotection conditions.
| Deprotection Reagent | Additive | Peptide Sequence Context | Aspartimide-Related Impurities (%) | Reference |
| 20% Piperidine in DMF | None | Asp(OtBu)-Gly | 44 | [1] |
| 20% Piperidine in DMF | 0.1 M HOBt | Asp(OtBu)-containing | Partial suppression | [3][4] |
| 20% Piperidine in DMF | 1 M OxymaPure | Asp(OtBu)-Gly | 15 | [1] |
| 5% Piperazine + 2% DBU in DMF | None | General | Rapid deprotection, reduced deletion | [5][6][7][8] |
| 2% DBU / 2% Piperidine in DMF | None | General | Effective for difficult sequences | [5] |
Table 1: Effect of Deprotection Reagent and Additives on Aspartimide Formation.
| Asp Side-Chain Protecting Group | Deprotection Condition | Peptide Sequence Context | Aspartimide-Related Impurities (%) | Reference |
| OtBu | 20% Piperidine in DMF | Asp-Gly | High | [2] |
| OMpe | 20% Piperidine in DMF | Asp-Gly | Reduced | [2] |
| OEpe | 20% Piperidine in DMF | Asp-Gly | Significantly Reduced | [2] |
| OBno | 20% Piperidine in DMF | Asp-Gly | Almost undetectable | [2] |
Table 2: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation.
| Strategy | Deprotection Condition | Peptide Sequence Context | Aspartimide-Related Impurities (%) |
| Backbone Protection (Dmb-Gly) | Standard (e.g., 20% Piperidine in DMF) | Asp-Gly | Highly suppressed |
Table 3: Efficacy of Backbone Protection Strategy.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
This protocol is suitable for peptides that are not highly susceptible to aspartimide formation.
-
Reagent Preparation:
-
Prepare a 20% (v/v) solution of piperidine in high-purity N,N-dimethylformamide (DMF).
-
-
Deprotection Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 7-10 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Protocol 2: Fmoc Deprotection with Piperidine and HOBt
This protocol is recommended for peptides containing Asp or Asn residues to partially suppress aspartimide formation.[3]
-
Reagent Preparation:
-
Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt. To do this, dissolve the appropriate amount of HOBt in the piperidine/DMF mixture.[4]
-
-
Deprotection Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[3]
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times).
-
Protocol 3: Fmoc Deprotection with Piperazine and DBU
This protocol offers a rapid and efficient deprotection with reduced risk of aspartimide formation in many cases.[5][6][7][8]
-
Reagent Preparation:
-
Deprotection Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the DBU/piperidine or DBU/piperazine solution to the resin.
-
Agitate the mixture at room temperature. A short treatment of 10-15 seconds followed by a longer treatment of 10-15 minutes is often effective.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Protocol 4: Incorporation of Fmoc-Asp(OMpe)-OH
This protocol outlines the use of a sterically hindered Asp protecting group to minimize aspartimide formation.
-
Amino Acid Activation:
-
Dissolve Fmoc-Asp(OMpe)-OH (1.5-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 1.5-3 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (2-4 equivalents).
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Procedure:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
If the coupling is incomplete, a second coupling can be performed.
-
Wash the resin with DMF (3-5 times).
-
Protocol 5: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.
-
Dipeptide Coupling:
-
Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., with HCTU/DIEA or DIC/HOBt) to the N-terminus of the growing peptide chain. The coupling times may need to be extended compared to standard amino acid couplings.
-
-
Subsequent Synthesis Steps:
-
After coupling the dipeptide, proceed with the standard SPPS cycles of deprotection and coupling for the remaining amino acids.
-
-
Dmb Group Removal:
-
The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage of the peptide from the resin.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for selecting an Fmoc deprotection strategy.
Conclusion
The successful synthesis of peptides containing Asp(OtBu) hinges on the effective management of aspartimide formation during Fmoc deprotection. While standard conditions using 20% piperidine in DMF are often sufficient for robust sequences, peptides with susceptible motifs, particularly Asp-Gly, require optimized protocols. The choice of strategy—be it modifying the deprotection cocktail, employing sterically hindered side-chain protecting groups, or utilizing backbone protection—should be guided by the specific peptide sequence and the desired level of purity. By carefully considering these factors and implementing the appropriate protocols, researchers can significantly improve the yield and quality of their synthetic peptides.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cleavage of Peptides Containing Asp(OtBu) from Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of peptides containing the Asp(OtBu) residue from Wang resin. The focus is on minimizing the common side reaction of aspartimide formation, ensuring high peptide purity and yield.
Introduction
The cleavage of peptides from a solid support is the final and critical step in solid-phase peptide synthesis (SPPS). For peptides containing aspartic acid protected with a tert-butyl (OtBu) group and synthesized on Wang resin, the acidic cleavage conditions can lead to a significant side reaction: the formation of a cyclic aspartimide intermediate. This intermediate can then undergo hydrolysis to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, as well as racemized products, complicating purification and reducing the overall yield of the target peptide.[1][2][3]
Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs.[3] Careful selection of the cleavage cocktail and reaction conditions is therefore paramount to suppress this side reaction.
Recommended Cleavage Cocktails
The choice of cleavage cocktail is dependent on the amino acid composition of the peptide. All cocktails should be freshly prepared immediately before use.[4][5]
Standard Cleavage Cocktail (Reagent B)
This cocktail is suitable for peptides that do not contain highly sensitive residues like Cysteine or Methionine. The triisopropylsilane (TIS) acts as a scavenger for the tert-butyl cations generated during the cleavage.[5][6]
| Component | Volume/Weight Percentage |
| Trifluoroacetic Acid (TFA) | 88% (v/v) |
| Phenol | 5% (v/v) |
| Water | 5% (v/v) |
| Triisopropylsilane (TIS) | 2% (v/v) |
Cleavage Cocktail for Peptides with Cys, Met, Trp, Tyr (Reagent K)
Reagent K is a more robust cocktail designed to protect sensitive amino acid residues from modification during cleavage.[5][6]
| Component | Volume/Weight Percentage |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Low-Odor Cleavage Cocktail (Reagent L)
For laboratories looking to avoid the pungent odor of thiols, Reagent L replaces 1,2-ethanedithiol with dithiothreitol (DTT).[6]
| Component | Volume/Weight Percentage |
| Trifluoroacetic Acid (TFA) | 88% |
| Dithiothreitol (DTT) | 5% |
| Water | 5% |
| Triisopropylsilane (TIS) | 2% |
Experimental Protocols
General Protocol for Peptide Cleavage from Wang Resin
This protocol outlines the standard procedure for cleaving a peptide from Wang resin.
Materials:
-
Peptide-bound Wang resin
-
Selected cleavage cocktail (freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)[5]
-
Reaction vessel (e.g., a syringe with a frit or a round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Resin Swelling: Transfer the peptide-bound resin to the reaction vessel. Wash the resin three times with DCM to swell the beads and remove any residual DMF from the synthesis.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is still Fmoc-protected, remove the Fmoc group using a standard procedure (e.g., 20% piperidine in DMF for 20 minutes) before proceeding with cleavage.[7]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Use approximately 10-15 mL of the cocktail per gram of resin.[5]
-
Incubation: Gently agitate the mixture at room temperature. The typical reaction time is 1 to 2 hours.[7] For peptides with a higher risk of aspartimide formation, it is advisable to perform a time-course study on a small scale to determine the optimal cleavage time.
-
Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.
-
Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation. Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Strategies to Minimize Aspartimide Formation
While the cleavage cocktail plays a role, a significant portion of aspartimide formation can occur during the repetitive Fmoc deprotection steps of the synthesis.[1] To further minimize this side reaction, consider the following strategies:
-
Modified Fmoc Deprotection: Adding a small amount of an organic acid, such as 0.1 M formic acid, to the 20% piperidine in DMF deprotection solution can significantly reduce aspartimide formation during synthesis.[3][8][9]
-
Use of Bulky Protecting Groups: For particularly problematic sequences, consider using a bulkier side-chain protecting group for aspartic acid, such as O-3-methylpent-3-yl (OMpe), which can sterically hinder the formation of the succinimide ring.[10]
-
Backbone Protection: The use of a di-methoxy-benzyl (Dmb) group on the amide nitrogen of the amino acid following the Asp residue can completely prevent aspartimide formation.[2]
Data Presentation
The following table summarizes the effect of different Fmoc deprotection conditions on the level of aspartimide formation for the model peptide VKDGYI-OH. This data highlights the importance of the synthesis conditions in addition to the final cleavage step.
| Fmoc Deprotection Reagent | Aspartimide/Piperidide Formation (%) | Reference |
| 30% Piperidine in DMF | High | [3] |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Reduced | [3] |
| 50% Morpholine in DMF | Very Low | [3] |
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Workflow for peptide cleavage from Wang resin.
Aspartimide Formation Pathway
Caption: Side reaction pathway of aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Bot Detection [iris-biotech.de]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-Asp(OBut)-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Fmoc-Asp(OBut)-NH2 in solid-phase peptide synthesis (SPPS) for the production of bioactive peptides with a C-terminal aspartic acid amide. This document outlines the principles, detailed experimental protocols, potential applications, and troubleshooting strategies associated with the use of this reagent.
Introduction
This compound is a protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. It allows for the direct incorporation of an aspartic acid residue with a C-terminal primary amide and a tert-butyl protected side chain. The C-terminal amidation is a common post-translational modification in many endogenous bioactive peptides, often crucial for their biological activity, receptor binding affinity, and in vivo stability.
The use of this compound provides a straightforward method to synthesize peptides with a C-terminal Asp-NH2, bypassing the need for specialized amide-forming resins in certain strategies or enzymatic amidation post-synthesis. The Fmoc group provides temporary protection of the α-amino group and is removed under mild basic conditions, while the tert-butyl (OBut) group protects the side-chain carboxyl group and is cleaved under strong acidic conditions during the final deprotection and cleavage from the resin.
Key Applications
While specific examples of blockbuster drugs synthesized using this compound are not prominently featured in publicly available literature, the introduction of a C-terminal Asp-NH2 can be a critical step in the development of novel peptide therapeutics. Potential applications include:
-
Drug Discovery: Synthesis of peptide libraries with C-terminal Asp-NH2 for screening and identification of new bioactive leads.
-
Structure-Activity Relationship (SAR) Studies: Modification of known bioactive peptides by introducing a C-terminal Asp-NH2 to probe the importance of this moiety for activity and stability.
-
Development of Peptide-Based Therapeutics: Engineering peptides with enhanced biological half-life and receptor affinity, as C-terminal amides are often more resistant to carboxypeptidases.
Experimental Protocols
The following protocols are generalized for the synthesis of a peptide with a C-terminal Asp-NH2 using this compound. The specific conditions may require optimization based on the peptide sequence and the scale of the synthesis.
Resin Selection and Loading of this compound
For the synthesis of a peptide with a C-terminal Asp-NH2, a resin that allows for the attachment of the C-terminal amino acid via its carboxyl group is required. A highly acid-sensitive resin like 2-chlorotrityl chloride (2-CTC) resin is recommended to allow for mild cleavage conditions that can preserve the side-chain protecting groups if a protected peptide fragment is desired.
Protocol 3.1.1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (loading capacity typically 1.0-1.6 mmol/g) in anhydrous dichloromethane (DCM, ~10 mL/g of resin) for 30-60 minutes in a suitable reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve 1.5 equivalents of this compound (relative to the resin loading capacity) in anhydrous DCM. A minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added to aid dissolution if necessary.
-
Loading Reaction: Add 3.0 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution. Add the activated amino acid solution to the swollen resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted sites on the resin, add 5 mL of methanol and agitate for 15-30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Optional but Recommended): The loading of the first amino acid can be determined by Fmoc quantification. A known weight of the dried resin is treated with a solution of 20% piperidine in DMF, and the absorbance of the liberated dibenzofulvene-piperidine adduct is measured at ~301 nm.
Peptide Chain Elongation
The following steps describe a single cycle of amino acid coupling. This cycle is repeated until the desired peptide sequence is assembled.
Protocol 3.2.1: Fmoc Deprotection
-
Resin Swelling: Swell the this compound-loaded resin in DMF (~10 mL/g of resin) for 30-60 minutes.
-
Fmoc Removal: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.
Protocol 3.2.2: Amino Acid Coupling
-
Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of the next Fmoc-protected amino acid and 3-4 equivalents of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Add 6-8 equivalents of DIPEA to the solution. Pre-activation for a few minutes may be beneficial.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A few beads of resin are removed, washed, and heated with ninhydrin reagents. A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/brown color indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Repeat steps 3.2.1 and 3.2.2 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection
This protocol results in the cleavage of the peptide from the resin and the removal of the tert-butyl side-chain protecting group from the C-terminal aspartic acid, as well as other acid-labile side-chain protecting groups.
Protocol 3.3.1: Cleavage from Resin and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail may need to be adjusted based on the amino acids present in the peptide sequence (e.g., for peptides containing arginine, tryptophan, or cysteine).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a fume hood. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the TFA solution by rotary evaporation or by a stream of nitrogen. Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
The yield and purity of synthesized peptides are highly dependent on the sequence, length, and synthesis conditions. The following table provides representative data for solid-phase peptide synthesis to serve as a general benchmark.
| Parameter | Typical Range | Factors Influencing the Outcome |
| Resin Loading | 0.2 - 1.0 mmol/g | Resin type, steric hindrance of the first amino acid. |
| Coupling Efficiency (per step) | >99% | Peptide sequence (difficult couplings), coupling reagents, reaction time. |
| Overall Crude Peptide Yield | 40 - 80% | Peptide length, sequence-dependent aggregation, handling losses. |
| Purity of Crude Peptide | 50 - 90% | Sequence difficulty, side reactions (e.g., aspartimide formation), completeness of coupling and deprotection.[1] |
| Final Yield after Purification | 10 - 40% | Purity of the crude peptide, efficiency of the HPLC purification. |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for solid-phase synthesis of a peptide with a C-terminal Asp-NH2.
Aspartimide Formation Signaling Pathway
Caption: Pathway of aspartimide side-product formation during Fmoc-SPPS.
Troubleshooting
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide intermediate. This can occur during the piperidine-mediated Fmoc deprotection step. The aspartimide ring can subsequently be opened by nucleophiles (such as water or piperidine) to yield a mixture of α- and β-aspartyl peptides, as well as piperidide adducts, which are difficult to separate from the desired product.
Mitigation Strategies for Aspartimide Formation:
-
Use of Additives in Deprotection Cocktail: Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the 20% piperidine in DMF solution can help to suppress aspartimide formation.
-
Reduced Deprotection Times: Minimizing the exposure of the peptide to basic conditions by using shorter deprotection times can reduce the extent of this side reaction.
-
Use of Bulky Protecting Groups: While this compound already contains the tert-butyl group, for particularly sensitive sequences, alternative, bulkier side-chain protecting groups for adjacent amino acids might be considered to sterically hinder the cyclization.
-
Backbone Protection: For very difficult sequences, the use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection on the amide backbone of the amino acid preceding the aspartic acid can prevent aspartimide formation.
References
Application Notes and Protocols for Incorporating Fmoc-Asp(OBut)-NH2 in Long or Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid residues in long or challenging peptide sequences during solid-phase peptide synthesis (SPPS) presents a significant hurdle, primarily due to the base-catalyzed formation of aspartimide. This side reaction can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides and their piperidide adducts, ultimately reducing the yield and purity of the target peptide. The use of Fmoc-Asp(OtBu)-OH is particularly susceptible to this issue, especially in sequences containing Asp-Gly, Asp-Asn, Asp-Gln, or Asp-Arg motifs.
This document provides detailed application notes and protocols for the effective incorporation of aspartic acid while minimizing aspartimide formation, with a focus on the strategic use of Fmoc-Asp(OBut)-NH2 and other preventative measures.
The Challenge: Aspartimide Formation
Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen of the aspartic acid residue during the piperidine-mediated Fmoc deprotection step. This is followed by an intramolecular nucleophilic attack on the β-carboxyl group of the aspartic acid side chain, leading to a cyclic imide intermediate. This intermediate is unstable and can be subsequently attacked by piperidine or water, resulting in the formation of various by-products.
Peptide [label="Peptide Chain with Asp(OtBu)", fillcolor="#F1F3F4", style=filled]; Piperidine [label="Piperidine (Base)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide Intermediate", fillcolor="#FBBC05", style=filled]; Byproducts [label="α/β-peptides, Piperidide Adducts", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
Peptide -> Aspartimide [label="Fmoc Deprotection"]; Piperidine -> Aspartimide [style=invis]; Aspartimide -> Byproducts [label="Nucleophilic Attack"]; }
Strategies for Mitigation
Several strategies can be employed to minimize aspartimide formation. These can be broadly categorized as modifications to the protecting group, optimization of reaction conditions, and backbone protection.
Bulky Side-Chain Protecting Groups
Increasing the steric hindrance around the β-carboxyl group can effectively shield it from intramolecular attack. While Fmoc-Asp(OtBu)-OH is standard, alternative protecting groups with greater steric bulk have been shown to significantly reduce aspartimide formation.
| Protecting Group | Model Peptide | Aspartimide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI-OH | High (sequence dependent) | |
| Fmoc-Asp(OEpe)-OH | VKDGYI-OH | Lower than OtBu | |
| Fmoc-Asp(OBno)-OH | VKDGYI-OH | Significantly Reduced |
Data represents a qualitative comparison based on available literature. Actual percentages can vary based on sequence and reaction conditions.
Optimization of Reaction Conditions
Modifying the conditions of the Fmoc deprotection step can have a substantial impact on the extent of aspartimide formation.
| Condition | Modification | Effect on Aspartimide Formation | Reference |
| Base | Use of weaker bases (e.g., 5% piperazine, morpholine) | Reduced | |
| Additives | Addition of an acid (e.g., 0.1 M HOBt, formic acid) to the piperidine solution | Reduced | |
| Temperature | Lowering the reaction temperature | Reduced | |
| Microwave | Reduced reaction times in microwave-assisted synthesis | Reduced |
A systematic comparison of Fmoc-cleavage reagents showed the following trend in promoting aspartimide formation: 30% piperidine > 30% piperidine/0.1 M formic acid > 50% morpholine.
Backbone Protection
Introducing a protecting group on the backbone amide nitrogen of the residue C-terminal to the aspartic acid can prevent the initial deprotonation step required for cyclization. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group for this purpose, often employed as a dipeptide building block (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH).
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a standard manual Fmoc-SPPS procedure.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
start [label="Start with Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; swell [label="Resin Swelling"]; deprotect [label="Fmoc Deprotection"]; wash1 [label="Wash"]; couple [label="Amino Acid Coupling"]; wash2 [label="Wash"]; repeat [label="Repeat for next AA", shape=diamond, fillcolor="#FBBC05"];
Application Notes and Protocols: The Use of Fmoc-Asp(OBut)-NH2 in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OBut)-NH2 is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the generation of diverse peptide libraries for drug discovery and biological screening. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, a tert-butyl (tBu) protecting group on the side-chain carboxyl group, and a C-terminal amide, offers distinct advantages in combinatorial chemistry. The C-terminal amide is a common feature in many biologically active peptides, enhancing their resistance to proteolysis and often contributing to their binding affinity. This document provides detailed application notes and experimental protocols for the effective use of this compound in the construction of high-quality peptide libraries.
The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, prized for its mild deprotection conditions which are compatible with a wide array of modified and sensitive amino acids.[1][2][3] This orthogonality, where the temporary Fmoc group is removed by a base and the permanent side-chain protecting groups are cleaved by an acid, is fundamental to the successful assembly of peptide chains.[4] The use of automated synthesizers has further streamlined this process, making the creation of large and complex peptide libraries feasible.[1][5]
Key Applications of this compound in Peptide Library Synthesis
-
Introduction of a C-terminal Aspartic Acid Amide: This is the primary application, allowing for the creation of peptides with a native or modified C-terminus that can influence biological activity and stability.
-
Constrained Peptides: The side-chain carboxyl group, once deprotected, can be used for lactamization to form cyclic peptides, which are conformationally restricted and often exhibit enhanced biological properties.
-
Pharmacophore Scaffolding: The aspartic acid side chain can serve as a key element of a pharmacophore, with its carboxylic acid or amide functionality participating in crucial interactions with biological targets.
-
Combinatorial Library Diversity: As a fundamental building block, it contributes to the chemical diversity of peptide libraries aimed at identifying novel ligands for therapeutic targets.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library using this compound
This protocol outlines the general steps for the synthesis of a peptide library on a solid support, such as Rink Amide resin, which upon cleavage yields a C-terminal amide. The "split-and-pool" method is a common strategy for generating one-bead-one-compound libraries.
Materials:
-
Fmoc-Rink Amide resin
-
This compound and other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)[6]
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[7]
-
Washing solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water[6]
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
First Amino Acid Coupling (this compound):
-
In a separate vessel, pre-activate this compound by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Library Synthesis (Split-and-Pool):
-
For subsequent cycles, split the resin into equal portions corresponding to the number of different amino acids to be added at that position.
-
Couple the next set of Fmoc-amino acids to each portion of the resin as described in step 3.
-
After coupling and washing, pool all resin portions together and mix thoroughly.
-
Repeat the deprotection, splitting, coupling, and pooling steps for each subsequent position in the peptide sequence.
-
-
Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 2.[8]
-
Washing and Drying: Wash the final peptide-resin extensively with DMF, DCM, and MeOH, then dry under vacuum.[9]
Protocol 2: Cleavage and Deprotection of the Peptide Library
WARNING: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[9]
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptides.
-
Precipitate the peptides by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Allow the peptides to precipitate at -20°C for at least 1 hour.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide precipitate.
-
Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the peptide library under vacuum.
-
For screening applications, the crude library may be used directly. For hit validation, individual peptides will need to be re-synthesized and purified by preparative HPLC.
-
Data Presentation
Table 1: Typical Protecting Groups in Fmoc/tBu Solid-Phase Peptide Synthesis
| Amino Acid | Side-Chain Protecting Group |
| Aspartic Acid (Asp) | OtBu (tert-butyl) |
| Glutamic Acid (Glu) | OtBu (tert-butyl) |
| Lysine (Lys) | Boc (tert-butyloxycarbonyl) |
| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Histidine (His) | Trt (Trityl) |
| Cysteine (Cys) | Trt (Trityl) |
| Serine (Ser) | tBu (tert-butyl) |
| Threonine (Thr) | tBu (tert-butyl) |
| Tyrosine (Tyr) | tBu (tert-butyl) |
| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) |
| Asparagine (Asn) | Trt (Trityl) |
| Glutamine (Gln) | Trt (Trityl) |
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition | Application Notes |
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides containing Arg, Cys, Met, Trp. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Reduces Trp side reactions. |
| 95% TFA | TFA/Water/TIS (95:2.5:2.5) | A standard and effective cocktail for many peptides.[6] |
Visualizations
Caption: Workflow for peptide library synthesis using this compound.
Caption: General workflow for screening a peptide library to identify lead compounds.
Conclusion
This compound is an indispensable reagent for the synthesis of peptide libraries with C-terminal amides. The protocols and data presented herein provide a comprehensive guide for researchers in drug discovery and chemical biology. Careful execution of the synthesis and cleavage steps is paramount to obtaining high-quality libraries for successful screening campaigns. The versatility of the aspartic acid side chain further enhances the utility of this building block for creating libraries of both linear and cyclic peptides, thereby expanding the accessible chemical space for identifying novel therapeutic leads.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-cost synthesis of peptide libraries and their use for binding studies via temperature-related intensity change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aspartimide formation from Fmoc-Asp(OBut)-NH2 and related derivatives during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving an aspartic acid (Asp) residue. It is an intramolecular cyclization reaction where the backbone amide nitrogen, following the Asp residue, attacks the side-chain carbonyl group of the Asp. This reaction is catalyzed by the base (commonly piperidine) used for Fmoc-deprotection. The resulting five-membered succinimide ring is known as an aspartimide.[1]
Q2: Why is aspartimide formation problematic?
A2: Aspartimide formation is a significant challenge in peptide synthesis for several reasons:
-
By-product Generation: The aspartimide intermediate is unstable and can be opened by nucleophiles, such as piperidine or water, leading to the formation of a mixture of by-products. These include α- and β-piperidide adducts, as well as the desired α-peptide and the undesired β-peptide.[2]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, which results in the formation of D-Asp peptides that are difficult to separate from the desired L-Asp peptide.[2]
-
Purification Challenges: Many of the by-products, particularly the β-peptide and the epimerized α-peptide, have very similar retention times to the target peptide in reverse-phase HPLC, making purification extremely difficult or even impossible.[2]
-
Yield Reduction: The formation of these side products significantly lowers the yield of the desired peptide.[1]
Q3: What factors influence the rate of aspartimide formation?
A3: Several factors can influence the extent of aspartimide formation:
-
Peptide Sequence: The amino acid C-terminal to the Asp residue has the most significant impact. Sequences such as Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser are particularly susceptible.[3]
-
Fmoc-Deprotection Conditions: The base used for Fmoc removal is a critical factor. Piperidine, the standard base used, is known to promote aspartimide formation.[1] The duration and temperature of the deprotection step also play a role.
-
Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group offers limited steric hindrance and is often insufficient to prevent aspartimide formation in problematic sequences.[3][4]
-
Resin and Linker: The choice of resin and linker can also have an effect, although this is generally less pronounced than the other factors.
Troubleshooting Guide
Issue: Unexpected peaks in the HPLC chromatogram of the crude peptide, with masses corresponding to the target peptide or its adducts.
This is a common indication of aspartimide formation and subsequent side reactions. The following guide will help you diagnose and resolve the issue.
| Symptom | Potential Cause | Recommended Solution |
| A cluster of peaks around the expected retention time of the target peptide. | Aspartimide formation leading to a mixture of α- and β-peptides, as well as D- and L-isomers. | 1. Modify Fmoc-Deprotection: Reduce piperidine concentration, decrease deprotection time, or perform the reaction at a lower temperature. Consider adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine solution.[3][5] 2. Use a Weaker Base: Replace piperidine with a weaker base such as piperazine or morpholine for the Fmoc-deprotection step.[3][5] 3. Employ Sterically Hindered Asp Protecting Groups: For future syntheses of the same or similar peptides, use Fmoc-Asp derivatives with bulkier side-chain protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[6] 4. Utilize Backbone Protection: For highly susceptible sequences like Asp-Gly, use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[7] |
| A significant peak with the mass of the target peptide +85 Da. | Formation of a piperidide adduct, where piperidine has opened the aspartimide ring. | Follow the same solutions as above. The formation of piperidide adducts is a direct consequence of aspartimide formation. |
| Broad or split peaks for the target peptide. | Co-elution of the target peptide with one or more aspartimide-related by-products. | 1. Optimize HPLC Separation: Modify the HPLC gradient, change the organic modifier (e.g., from acetonitrile to methanol), or use a different column to try and resolve the peaks. 2. Confirm Identity of By-products: If possible, collect the fractions and analyze them by mass spectrometry to confirm the presence of aspartimide-related impurities. |
Data on Prevention Strategies
The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation.
Table 1: Comparison of Asp Side-Chain Protecting Groups
| Protecting Group | Peptide Sequence | Fmoc-Deprotection Conditions | Aspartimide Formation (% per cycle) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% piperidine in DMF | High (exact value not specified) | [8] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% piperidine in DMF | Moderate (exact value not specified) | [6] |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% piperidine in DMF | ~0.1 | [8] |
| Fmoc-Asp(OtBu)-OH | VKDNYI | 20% piperidine in DMF | High (exact value not specified) | [6] |
| Fmoc-Asp(OBno)-OH | VKDNYI | 20% piperidine in DMF | Almost undetectable | [6] |
| Fmoc-Asp(OtBu)-OH | VKDRYI | 20% piperidine in DMF | High (exact value not specified) | [6] |
| Fmoc-Asp(OBno)-OH | VKDRYI | 20% piperidine in DMF | Almost undetectable | [6] |
Table 2: Effect of Fmoc-Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Peptide Sequence | Aspartimide/Piperidide Formation (%) | Reference |
| 30% Piperidine | VKDGYI | High | [3] |
| 30% Piperidine / 0.1 M Formic Acid | VKDGYI | Reduced | [3] |
| 50% Morpholine | VKDGYI | Almost none | [3] |
Experimental Protocols
Protocol 1: Synthesis of an Aspartimide-Prone Peptide using Fmoc-Asp(OBno)-OH
This protocol describes the synthesis of a model peptide containing an Asp-Gly sequence, highlighting the substitution of the standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH.
-
Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for the synthesis of a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).
-
Amino Acid Coupling:
-
For standard amino acids, use a 4-fold excess of the Fmoc-amino acid, 3.95-fold excess of HCTU, and 8-fold excess of N,N-diisopropylethylamine (DIEA) in DMF. Couple for 30-60 minutes.
-
For the Asp residue, substitute Fmoc-Asp(OtBu)-OH with a 4-fold excess of Fmoc-Asp(OBno)-OH . Use the same coupling reagents and conditions as for other amino acids.
-
-
Washing: After each coupling step, wash the resin with DMF (5 times) and isopropanol (3 times).
-
Repeat Cycles: Continue the deprotection, coupling, and washing cycles until the full peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc-deprotection as described in step 2.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). A common mixture is TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize. Analyze the crude product by reverse-phase HPLC and mass spectrometry.
Protocol 2: Using Fmoc-(Dmb)Gly-OH Dipeptides to Suppress Aspartimide Formation
This protocol is for sequences containing the highly problematic Asp-Gly motif.
-
Synthesis up to the Glycine Residue: Synthesize the peptide sequence up to the amino acid preceding the Glycine residue of the Asp-Gly motif using standard Fmoc-SPPS protocols.
-
Coupling of the Dmb-Dipeptide:
-
Perform the Fmoc-deprotection of the N-terminal amino acid on the resin.
-
In a separate vial, dissolve a 2-fold excess of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and a 1.95-fold excess of HCTU in DMF. Add a 4-fold excess of DIEA and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours.
-
-
Continue Synthesis: After coupling the dipeptide, continue with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: The Dmb group is cleaved simultaneously with the other side-chain protecting groups and the resin linkage during the final TFA cleavage step. Use the same cleavage cocktail as described in Protocol 1.
-
Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Formation in Fmoc SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in Fmoc SPPS?
Aspartimide formation is a notorious side reaction that occurs during Fmoc SPPS, particularly with peptides containing aspartic acid (Asp) residues.[1][2][3] It involves the cyclization of the Asp side chain to form a five-membered succinimide ring, known as an aspartimide.[4] This reaction is primarily base-catalyzed and is often triggered by the piperidine used for Fmoc group removal.[3][4]
The formation of an aspartimide intermediate leads to several critical problems:
-
Chain Termination: The aspartimide can be unreactive to subsequent coupling steps, leading to truncated peptide sequences.[1][2]
-
Formation of Impurities: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, leading to the formation of α- and β-peptide isomers, which are often difficult to separate from the target peptide.[3][4]
-
Racemization: The α-carbon of the aspartimide is susceptible to epimerization, resulting in a loss of stereochemical purity.[4]
These side reactions reduce the overall yield and purity of the desired peptide, complicating the purification process significantly.[4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
Aspartimide formation is highly sequence-dependent. The risk is greatest when the Asp residue is followed by a small, unhindered amino acid. The most problematic sequences are:
The lack of steric hindrance in these sequences allows for easier cyclization to form the aspartimide intermediate.
Q3: How do the Fmoc deprotection conditions influence aspartimide formation?
The conditions used for Fmoc deprotection play a crucial role in the extent of aspartimide formation. Key factors include:
-
Base Strength: Strong bases like piperidine promote aspartimide formation. Weaker bases, such as morpholine, can reduce the incidence of this side reaction, but may not be efficient enough for complete Fmoc removal in all cases.[4][6]
-
Base Concentration and Exposure Time: Higher concentrations of piperidine and longer exposure times increase the likelihood of aspartimide formation.[5]
-
Temperature: Elevated temperatures during deprotection can accelerate the rate of aspartimide formation.[7]
Troubleshooting Guide
Problem: I am observing significant aspartimide-related impurities in my crude peptide, especially with an Asp-Gly sequence.
Solution: For highly susceptible sequences like Asp-Gly, several strategies can be employed to minimize or eliminate aspartimide formation.
Option 1: Utilize Sterically Hindered Asp Protecting Groups
The standard tert-butyl (tBu) protecting group for the Asp side chain may not offer sufficient protection in problematic sequences. Employing bulkier protecting groups can sterically hinder the cyclization reaction.
| Protecting Group | Description | Efficacy |
| Fmoc-Asp(OtBu)-OH | Standard protecting group. | Prone to aspartimide formation in susceptible sequences. |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl ester. More sterically hindered than OtBu. | Significantly reduces aspartimide formation. |
| Fmoc-Asp(OEpe)-OH | 3-ethyl-3-pentyl ester. | Highly effective in minimizing aspartimide by-products.[8] |
| Fmoc-Asp(OPhp)-OH | 4-n-propyl-4-heptyl ester. | Extremely effective in minimizing aspartimide by-products.[8] |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl ester. | Offers almost complete reduction of aspartimide formation.[8][9] |
Quantitative Comparison of Asp Protecting Groups in the Synthesis of VKDGYI
| Protecting Group | % Target Peptide | % Aspartimide | % Piperidide Adducts |
| Fmoc-Asp(OtBu)-OH | 45.3 | 19.8 | 27.5 |
| Fmoc-Asp(OMpe)-OH | 85.1 | 4.5 | 6.2 |
| Fmoc-Asp(OEpe)-OH | 92.7 | 1.8 | 2.1 |
| Fmoc-Asp(OBno)-OH | 96.2 | 0.5 | 0.9 |
| Data adapted from comparative studies after extended piperidine treatment. |
Option 2: Modify Fmoc Deprotection Conditions
Adjusting the Fmoc deprotection cocktail can significantly reduce the rate of aspartimide formation.
| Modification | Description | Efficacy |
| Addition of an Acid | Adding a weak acid, such as 0.1 M formic acid or 0.1 M HOBt, to the piperidine solution. | Reduces the basicity of the solution, thereby suppressing aspartimide formation.[6][10][11] |
| Use of a Weaker Base | Replacing piperidine with a less nucleophilic base like piperazine or morpholine. | Less prone to inducing aspartimide formation, but may require longer deprotection times.[4][6][10] |
Option 3: Employ Backbone Protection
Protecting the backbone amide nitrogen of the amino acid preceding the Asp residue can completely prevent aspartimide formation.
-
Di- or Tri-methoxybenzyl (DMB/TMB) Groups: Using a dipeptide like Fmoc-Xaa-Asp(OR)-OH where the amide nitrogen of Asp is protected with a Dmb group can be highly effective.[4] The Dmb group is cleaved during the final TFA cleavage from the resin.
Experimental Protocols
Protocol 1: Fmoc SPPS using Fmoc-Asp(OMpe)-OH
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling of Fmoc-Asp(OMpe)-OH:
-
Pre-activate a solution of Fmoc-Asp(OMpe)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Continue Peptide Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard Fmoc SPPS protocols.
Protocol 2: Modified Fmoc Deprotection with Formic Acid
-
Prepare Deprotection Solution: Prepare a solution of 20% piperidine and 0.1 M formic acid in DMF.
-
Fmoc Deprotection: Treat the resin with the prepared deprotection solution for 10-20 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Proceed with Coupling: Continue with the standard coupling protocol for the next amino acid.
Visual Guides
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for selecting an aspartimide prevention strategy.
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Fmoc-Asp(OBut)-NH2 in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Fmoc-Asp(OBut)-NH2 during solid-phase peptide synthesis (SPPS), particularly during piperidine-mediated Fmoc deprotection.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on identifying and mitigating common side reactions.
Issue 1: Unexpected peaks in HPLC analysis of the crude peptide, close to the main product peak.
-
Possible Cause: Formation of aspartimide and its related byproducts. The primary side reaction of this compound upon exposure to a base like piperidine is the formation of a cyclic succinimide intermediate, known as aspartimide.[1][2][3] This intermediate is highly susceptible to further reactions.
-
Troubleshooting Steps:
-
Confirmation of Aspartimide Formation: Aspartimide formation itself can sometimes be detected as a separate peak. More commonly, you will observe its subsequent products.
-
Check for α- and β-peptides: The aspartimide ring can be opened by residual water or piperidine, leading to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[2] These isomers are often difficult to separate by HPLC.
-
Look for Racemization: The chiral center at the α-carbon of the aspartic acid residue is labile in the aspartimide intermediate, which can lead to racemization and the formation of D-Asp and D-isoAsp containing peptides.[4][5]
-
Identify Piperidide Adducts: Piperidine, being a nucleophile, can attack the aspartimide ring, leading to the formation of piperidide-conjugated byproducts.[3][6]
-
-
Preventative Measures:
-
See the preventative measures outlined in the FAQ section below.
-
Issue 2: Low yield of the target peptide containing an Asp residue.
-
Possible Cause: Significant conversion of the desired peptide into aspartimide-related byproducts.
-
Troubleshooting Steps:
-
Analyze the Byproducts: Perform a thorough analysis of your crude product using HPLC and mass spectrometry to identify the nature and extent of the side products. This will help confirm if aspartimide formation is the primary cause of the low yield.
-
Review Synthesis Conditions: Carefully examine your synthesis protocol, paying close attention to the Fmoc deprotection steps.
-
Deprotection Time: Prolonged exposure to piperidine increases the likelihood of aspartimide formation.
-
Temperature: Elevated temperatures can accelerate this side reaction.[3]
-
Peptide Sequence: Asp-Gly, Asp-Asn, Asp-Ala, and Asp-Ser sequences are particularly prone to this side reaction due to reduced steric hindrance.[2][6]
-
-
-
Optimization Strategies:
-
Implement the optimized protocols and alternative reagents discussed in the FAQ section.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound with piperidine?
The primary side reaction is the base-catalyzed intramolecular cyclization to form a succinimide derivative known as aspartimide.[1][2][3] This occurs when the deprotonated backbone amide nitrogen attacks the side-chain carbonyl carbon of the aspartic acid residue.
Q2: What are the consequences of aspartimide formation?
Aspartimide formation is a significant issue in peptide synthesis because it leads to a cascade of undesirable side products:
-
α- and β-Peptide Formation: The aspartimide ring can be cleaved by nucleophiles (like water or piperidine) to yield a mixture of the native α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[2][4] The ratio of isoAsp to Asp is typically around 3:1.[4][7]
-
Racemization: The α-carbon of the aspartyl residue in the succinimide intermediate is prone to epimerization, leading to the formation of D-Asp and D-β-Asp containing peptides.[4][5]
-
Piperidide Adducts: The nucleophilic piperidine can attack the aspartimide ring, resulting in the formation of piperidide side products.[3][6]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
Sequences where the aspartic acid residue is followed by an amino acid with a small side chain are most susceptible due to minimal steric hindrance. The most problematic sequences are:
Q4: How can I minimize or prevent aspartimide formation?
Several strategies can be employed to suppress this side reaction:
-
Modification of Deprotection Conditions:
-
Use of Additives: Adding an acidic additive to the piperidine solution can reduce the basicity and suppress aspartimide formation. A common choice is 0.1 M 1-hydroxybenzotriazole (HOBt).[9]
-
Weaker Bases: Using a weaker base for Fmoc deprotection, such as piperazine instead of piperidine, has been shown to reduce the extent of this side reaction.[9][10]
-
Reduced Temperature: Performing the deprotection at a lower temperature can slow down the rate of aspartimide formation.
-
-
Use of Sterically Hindered Protecting Groups:
-
Employing bulkier side-chain protecting groups for aspartic acid can sterically hinder the intramolecular cyclization. Examples include 3-methylpent-3-yl (Mpe) and 2-phenylisopropyl (O-2-PhiPr) esters.[9] The Fmoc-Asp(OBno)-OH building block has also been shown to be highly effective.
-
-
Backbone Protection:
-
The most effective method to prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid. The N-(2-hydroxy-4-methoxybenzyl) (Hmb) group can be used for this purpose.[10] Using pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide bond, is also a highly effective strategy.[8]
-
Quantitative Data Summary
The following table summarizes the extent of aspartimide formation under different conditions for the model peptide VKDGYI, as reported in the literature.
| Aspartic Acid Derivative | Deprotection Conditions (200 min treatment) | Target Peptide (%) | Aspartimide (%) | D-Asp (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | 38.6 | 10.4 | 12.8 | |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF | 85.1 | 1.1 | 1.4 | |
| Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | 90.1 | 0.1 | 0.3 |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the resin-bound peptide in a suitable solvent like N,N-dimethylformamide (DMF).
-
Drain the solvent.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for the desired time (typically 5-20 minutes).
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation
-
Swell the resin-bound peptide in DMF.
-
Drain the solvent.
-
Add a solution of 20% piperidine and 0.1 M HOBt in DMF to the resin.
-
Agitate the mixture at room temperature for the recommended time.
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin extensively with DMF.
Visualizations
Caption: Main side reaction pathway of this compound with piperidine.
Caption: Troubleshooting workflow for aspartimide-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. Bot Detection [iris-biotech.de]
- 9. biotage.com [biotage.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Asp(OBut)-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of Fmoc-Asp(OBut)-NH2 in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the tert-butyl (OBut) ester protects the side-chain carboxyl group of aspartic acid. The C-terminal "-NH2" indicates that it is an amide. This building block is incorporated into peptide sequences to introduce an aspartic acid residue with a protected side chain, preventing unwanted reactions during peptide assembly.[1][2]
Q2: What is the most common issue encountered when using this compound?
The most significant challenge when using this compound, and its carboxylic acid counterpart Fmoc-Asp(OtBu)-OH, is the formation of aspartimide.[1][3][4][5][6] This intramolecular cyclization side reaction can lead to a mixture of unwanted by-products, including piperidides and the racemization of the aspartic acid residue, which complicates purification and can impact the biological activity of the final peptide.[6]
Q3: What factors contribute to aspartimide formation?
Several factors can increase the likelihood of aspartimide formation:
-
Peptide Sequence: The amino acid following the Asp residue plays a crucial role. Sequences such as Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Cys are particularly prone to this side reaction.[3][4]
-
Base Exposure: Prolonged or repeated exposure to the basic conditions required for Fmoc deprotection (e.g., using piperidine) is a primary driver of aspartimide formation.[6]
-
Temperature: Elevated temperatures during synthesis can accelerate the rate of aspartimide formation.
-
Steric Hindrance: The conformation of the peptide on the solid support can influence the proximity of the reacting groups.
Troubleshooting Guide
Issue: Low Coupling Efficiency or Incomplete Reaction
Possible Cause 1: Steric Hindrance The growing peptide chain or the resin itself may sterically hinder the approach of the incoming activated amino acid.
Solution:
-
Extended Coupling Times: Increase the reaction time to allow for complete coupling.
-
Use of Stronger Coupling Reagents: Employ more potent activators such as HCTU, HATU, or COMU.
-
Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase reaction kinetics. However, be mindful that this can also increase aspartimide formation.
Possible Cause 2: Poor Resin Swelling Inadequate swelling of the solid support can limit the accessibility of the reactive sites.
Solution:
-
Solvent Selection: Ensure the use of appropriate solvents that promote good resin swelling, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2]
-
Pre-swelling: Allow the resin to swell completely in the chosen solvent before initiating the synthesis.
Issue: Presence of Impurities with the Same Mass as the Target Peptide
Possible Cause: Aspartimide Formation and Subsequent Rearrangement Aspartimide formation is a mass-neutral side reaction, meaning the resulting by-products (α- and β-peptides) will have the same mass as the desired peptide, making them difficult to detect by mass spectrometry and challenging to separate by HPLC.[5][6]
Solution 1: Modification of Fmoc Deprotection Conditions
-
Reduced Deprotection Time: Minimize the exposure to piperidine by using shorter deprotection steps.
-
Use of a Weaker Base: Consider using 2% DBU with 2% piperidine in DMF, which can be more efficient and require shorter reaction times. Alternatively, piperazine has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.[5]
-
Addition of HOBt: Adding 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation.[5]
Solution 2: Use of Alternative Side-Chain Protecting Groups While you are using this compound, for future syntheses involving problematic sequences, consider using Fmoc-Asp derivatives with bulkier side-chain protecting groups that sterically hinder the formation of the succinimide ring.
| Protecting Group | Description | Advantage |
| OMpe | 3-methyl-3-pentyl | More effective than OtBu at reducing aspartimide formation. |
| OEpe | 3-ethyl-3-pentyl | Offers significant suppression of aspartimide by-products.[7] |
| OPhp | 4-n-propyl-4-heptyl | Provides excellent protection against aspartimide formation.[7] |
| OBno | 5-n-butyl-5-nonyl | Extremely effective in minimizing aspartimide-related by-products, even in challenging sequences.[6][7] |
Solution 3: Backbone Protection For particularly difficult sequences, the use of a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can be highly effective. The 2,4-dimethylbenzyl (Dmb) group on the glycine nitrogen temporarily masks the amide nitrogen, preventing it from attacking the aspartyl side chain.[4] This strategy completely eliminates the possibility of aspartimide formation at that specific junction.[5]
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and then DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and an activation base like DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation
-
Resin Preparation: Follow steps 1 from Protocol 1.
-
Modified Fmoc Deprotection: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection: Treat the resin with the modified deprotection solution for 7 minutes, drain, and repeat for another 7 minutes.
-
Washing: Proceed with the washing steps as described in Protocol 1.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting issues with this compound coupling.
Aspartimide Formation Pathway
Caption: The chemical pathway leading to aspartimide formation and by-products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. biotage.com [biotage.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize aggregation in peptides containing Asp(OBut)
This guide provides researchers, scientists, and drug development professionals with practical strategies to minimize aggregation in peptides containing Asp(OBut). The content is structured to help troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My peptide precipitated immediately after cleavage and is now insoluble in my purification buffer. What happened and what can I do?
Answer: This is a classic sign of severe peptide aggregation, often initiated during solid-phase peptide synthesis (SPPS) and exacerbated during cleavage and deprotection. The primary cause is frequently the formation of aspartimide intermediates from Asp(OBut) residues, especially in sequences containing Asp-Gly or Asp-Ser motifs. These intermediates can lead to a mixture of by-products that are prone to aggregation.
Immediate Actions:
-
Solubilization: Before attempting purification, try to dissolve a small aliquot of the crude peptide in various solvents. Start with your standard mobile phase. If that fails, cautiously add a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1-1%) or formic acid, as this can disrupt aggregates. For very hydrophobic peptides, solvents like acetonitrile (ACN), isopropanol, or even dimethyl sulfoxide (DMSO) may be required.
-
Cold Purification: If the peptide is solubilized, perform HPLC purification at a reduced temperature (e.g., 4-10°C). Lower temperatures can sometimes decrease hydrophobic interactions that drive aggregation.
Long-Term Strategy:
-
Re-synthesize the peptide using one of the preventative strategies outlined in the FAQ section below, such as using a bulkier protecting group for aspartic acid or incorporating a backbone protecting group.
Question 2: My peptide looks fine in the crude analysis, but I'm seeing broad peaks or peak tailing during HPLC purification. Could this be aggregation?
Answer: Yes, this is a common manifestation of on-column aggregation. While the peptide may be soluble in the initial, high-aqueous mobile phase, it can aggregate as the concentration of organic solvent increases during the gradient. This leads to poor chromatographic performance.
Troubleshooting Steps:
-
Lower the Sample Concentration: Dilute your sample significantly before injection. High local concentrations on the column can promote aggregation.
-
Modify the Mobile Phase:
-
Increase TFA Concentration: Increasing the TFA concentration in your mobile phases (e.g., from 0.1% to 0.2%) can improve peak shape for some peptides by increasing overall charge repulsion.
-
Shallow Gradient: Use a shallower gradient during elution. This gives the peptide more time to interact with the stationary phase and can improve separation from aggregates.
-
-
Change the Stationary Phase: For peptides larger than 20-40 amino acids or those known to aggregate, consider using a column with a larger pore size (300 Å) and a different stationary phase, such as C4 or C8, which are less hydrophobic than C18.
Frequently Asked Questions (FAQs)
Question 1: What is aspartimide formation and why does it cause aggregation?
Answer: Aspartimide formation is a notorious side reaction in Fmoc-based SPPS. It occurs when the backbone nitrogen of the amino acid following an aspartic acid residue attacks the side-chain carboxyl group of the Asp. This is catalyzed by the base (typically piperidine) used for Fmoc deprotection. The tert-butyl (OBut) protecting group on the Asp side chain does not completely prevent this cyclization.
The resulting five-membered ring (aspartimide) is unstable. It can be opened by piperidine or water, leading to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide (an isomer), and piperidide adducts. This heterogeneity, along with potential racemization, disrupts the peptide's natural folding and promotes the formation of insoluble aggregates.
The mechanism is visualized in the diagram below.
improving the yield of peptides synthesized with Fmoc-Asp(OBut)-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of peptides synthesized using Fmoc-Asp(OtBu)-OH. The primary challenge addressed is the formation of aspartimide, a common side reaction that leads to impurities and reduced yields.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a significant side reaction that can occur during solid-phase peptide synthesis (SPPS) using Fmoc chemistry, particularly with aspartic acid residues like Fmoc-Asp(OtBu)-OH.[1][2] It involves the cyclization of the aspartic acid side chain, where the backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring intermediate (the aspartimide).[1][2] This intermediate is unstable and can lead to several undesirable outcomes:
-
Formation of β-peptides: The aspartimide ring can reopen to form a mixture of the desired α-peptide and a β-peptide, where the peptide bond is formed with the side-chain carboxyl group instead of the main chain.[3]
-
Racemization: The process can lead to the epimerization of the aspartic acid residue.[1][2]
-
Piperidide adducts: The aspartimide can react with piperidine (used for Fmoc deprotection) to form piperidide side products.[1][4]
These byproducts are often difficult to separate from the target peptide, leading to lower purity and significantly reduced overall yield.[2][4]
Q2: Which amino acid sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly sequence-dependent.[1][5] The reaction is most prevalent when the aspartic acid residue is followed by an amino acid with a small, unhindered side chain. The most problematic sequences include:
The lack of steric hindrance in residues like glycine makes it easier for the backbone nitrogen to attack the side chain.[2]
Q3: How does the C-terminal amide functionality affect aspartimide formation?
A3: While the primary mechanism of aspartimide formation involves the backbone amide nitrogen of the following amino acid residue, the overall peptide structure and C-terminal modification can influence the reaction. A C-terminal amide itself does not directly participate in the cyclization of a preceding Asp residue. However, the conditions used to cleave the peptide from an amide-generating resin (like Rink Amide resin) involve strong acids (e.g., TFA), which can also contribute to side reactions, though aspartimide formation is predominantly base-catalyzed during Fmoc removal.[3][5] The key focus for preventing aspartimide formation remains on the steps involving the Asp residue itself during chain assembly.
Troubleshooting Guides
This section provides specific troubleshooting strategies to minimize aspartimide formation and improve the yield of your peptide containing an Asp(OtBu) residue.
Issue: Low yield and multiple impurities in HPLC analysis of a peptide containing an Asp-Gly sequence.
This is a classic sign of significant aspartimide formation. The chromatogram may show the target peptide peak, along with several other peaks corresponding to the aspartimide intermediate, β-peptide, and piperidide adducts.[1][4]
Solution Workflow:
Caption: Troubleshooting workflow for low peptide yield due to aspartimide formation.
Detailed Recommendations:
-
Modify Fmoc Deprotection Conditions: The standard 20% piperidine in DMF is a strong base that promotes aspartimide formation.[1][2]
-
Use a weaker base: Consider using 2% DBU/2% piperidine in DMF or morpholine. Morpholine is less basic (pKa 8.4) than piperidine (pKa 11.2) and can significantly reduce aspartimide formation, although Fmoc removal may be slower.[4][7]
-
Add an acidic additive: Adding an acidic modifier to the piperidine solution can suppress the side reaction.[3][7] A common and effective choice is 0.1 M HOBt in 20% piperidine/DMF.[8]
-
-
Employ a Sterically Hindered Asp Protecting Group: The standard tert-butyl (OtBu) group can be replaced with a bulkier protecting group to sterically hinder the formation of the cyclic intermediate.[1][8]
-
Utilize Backbone Protection: This is often the most effective method to completely prevent aspartimide formation.[8]
Quantitative Data on Mitigation Strategies
The following tables summarize data from studies on different strategies to reduce aspartimide formation.
Table 1: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Aspartimide-related Impurities (%) | Reference |
| 20% Piperidine in DMF | None | 44 | [10] |
| 20% Piperidine in DMF | 1 M Oxyma | 15 | [10] |
| 30% Piperidine in DMF | None | High | [1] |
| 30% Piperidine in DMF | 0.1 M Formic Acid | Reduced | [1] |
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Asp Protecting Group | Sequence | Conditions | Target Peptide (%) | Aspartimide (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% Piperidine/DMF, 200 min | 34.6 | 65.4 | [9] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% Piperidine/DMF, 200 min | 82.5 | 17.5 | [9] |
| Foc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF, 200 min | 98.1 | 1.9 | [9] |
| Fmoc-Asp(OtBu)-OH | (Gly²)-GLP-2 | Standard SPPS | ~50 | ~25 | [9] |
| Foc-Asp(OBno)-OH | (Gly²)-GLP-2 | Standard SPPS | ~75 | Negligible | [9] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
-
Reagent Preparation: Prepare a solution of 20% piperidine (v/v) and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Reaction: Allow the reaction to proceed for 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.
Protocol 2: Peptide Cleavage from Rink Amide Resin
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin extensively with DCM to remove residual DMF and dry the resin under vacuum.[11]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water in a ratio of 95:2.5:2.5.[11] If your peptide contains Trp, add 2.5% ethanedithiol (EDT) as a scavenger.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Ensure the resin is fully submerged.[11]
-
Incubation: Gently agitate the vessel at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove scavengers and residual TFA.
-
Drying: Dry the precipitated peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Visualizing the Aspartimide Formation Pathway
The following diagram illustrates the chemical pathway of aspartimide formation during Fmoc-SPPS.
Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OtBu) residue.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
dealing with difficult sequences containing Asp-Gly motifs
Welcome to the technical support center for handling difficult sequences containing Aspartyl-Glycyl (Asp-Gly) motifs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges associated with these sequences during peptide synthesis and downstream applications.
Troubleshooting Guides
This section provides in-depth solutions to specific problems encountered when working with Asp-Gly motifs.
Problem: Low yield and multiple peaks in HPLC purification of a synthetic peptide containing an Asp-Gly sequence.
Question: I synthesized a peptide containing an Asp-Gly sequence using standard Fmoc-SPPS and after cleavage, the HPLC analysis shows a complex mixture of peaks with similar masses, leading to a very low yield of the target peptide. What is causing this and how can I fix it?
Answer:
The primary cause of this issue is aspartimide formation , a notorious side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), particularly at Asp-Xxx sequences where Xxx is Gly, Asn, Ser, or Arg. The unhindered nature of the glycine residue makes the Asp-Gly sequence especially susceptible.
During the piperidine-mediated Fmoc deprotection step, the backbone amide nitrogen of the amino acid following the Asp can attack the side-chain carbonyl of the Asp residue. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide. This intermediate is unstable and can undergo base-catalyzed epimerization and subsequent nucleophilic attack by piperidine or water, leading to a mixture of byproducts, including:
-
α- and β-peptides: The aspartimide ring can reopen to form a native α-peptide linkage or a β-peptide linkage, where the peptide bond is formed with the side-chain carboxyl group of the aspartic acid.
-
D- and L-isomers: Racemization can occur at the α-carbon of the aspartic acid, leading to the formation of D-Asp isomers.
-
Piperidide adducts: Piperidine from the deprotection solution can attack the aspartimide ring, forming α- and β-piperidide adducts.
These byproducts often have very similar retention times to the desired peptide in reverse-phase HPLC, making purification extremely challenging and significantly reducing the isolated yield.
Several strategies can be employed to minimize aspartimide formation. The choice of strategy depends on the specific sequence and the severity of the problem.
-
Modification of Fmoc Deprotection Conditions:
-
Use a weaker base: Replacing piperidine with a weaker base like piperazine or 50% morpholine can significantly reduce the rate of aspartimide formation. However, weaker bases may require longer reaction times for complete Fmoc removal.
-
Addition of an acid: Adding a weak acid like 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can suppress aspartimide formation.
-
-
Use of Sterically Hindered Asp Protecting Groups:
-
Standard Asp(OtBu) protection is often insufficient. Employing bulkier side-chain protecting groups can sterically hinder the intramolecular cyclization. Effective protecting groups include:
-
Fmoc-Asp(OMpe)-OH
-
Fmoc-Asp(Odmab)-OH
-
Fmoc-Asp(OBno)-OH
-
-
-
Backbone Protection (Pseudoproline Dipeptides):
-
Introducing a temporary, reversible modification to the backbone amide nitrogen can prevent it from participating in the cyclization reaction. The use of an N-(2,4-dimethoxybenzyl) (Dmb) group on the glycine residue is a highly effective strategy. The dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH can be used to introduce the Asp-Gly motif, and the Dmb group is cleaved during the final TFA-mediated cleavage from the resin.
-
Protocol 1: Modified Fmoc Deprotection
-
Prepare the deprotection solution: 20% piperidine in DMF containing 0.1 M HOBt.
-
Swell the resin-bound peptide in DMF.
-
Drain the DMF.
-
Add the deprotection solution to the resin and react for 5-10 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF.
Protocol 2: Synthesis using Fmoc-Asp(OMpe)-OH
-
Incorporate the Fmoc-Asp(OMpe)-OH residue into the peptide sequence using standard coupling protocols (e.g., HBTU/DIPEA or DIC/HOBt).
-
Proceed with the synthesis using standard Fmoc-SPPS conditions. The OMpe group is stable to piperidine but is cleaved during the final TFA cleavage.
Protocol 3: Synthesis using Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide to the resin-bound peptide using standard coupling protocols.
-
After coupling, proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS.
-
The Dmb group is removed concomitantly with the side-chain protecting groups and cleavage from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
FAQs
Q1: At which positions in a peptide sequence is aspartimide formation most likely to occur?
A1: Aspartimide formation is most prevalent at Asp-Gly sequences due to the lack of steric hindrance from the glycine residue. It is also significantly observed in Asp-Asn, Asp-Arg, and Asp-Ser sequences.
Q2: How can I detect aspartimide formation in my crude peptide?
A2: Aspartimide formation can be detected using a combination of analytical techniques:
-
Reverse-Phase HPLC (RP-HPLC): The presence of multiple, closely eluting peaks around the main product peak is a strong indicator.
-
Mass Spectrometry (MS): Aspartimide formation itself is a mass-neutral rearrangement (a loss of water followed by a gain of water for hydrolysis), so the main byproducts (α- and β-peptides) will have the same mass as the target peptide. However, piperidide adducts will show a mass increase corresponding to the addition of piperidine minus water. High-resolution mass spectrometry can be invaluable.
-
NMR Spectroscopy: 2D NMR techniques can definitively characterize the structural isomers, including the β-aspartyl linkage.
Q3: Can aspartimide formation occur during storage of the purified peptide?
A3: Yes, aspartimide formation can also occur during storage, especially in solution at neutral or basic pH. For long-term storage, it is recommended to store peptides as lyophilized powders at -20°C or below. If storage in solution is necessary, use a slightly acidic buffer (pH 4-5) and store at low temperatures.
Q4: Are there any alternatives to Fmoc chemistry to avoid this problem?
A4: While Fmoc chemistry is the most common method for SPPS, Boc (tert-butyloxycarbonyl) chemistry can be an alternative. In Boc-SPPS, the final cleavage is typically performed with strong acids like HF, where aspartimide formation can also occur but might be less problematic than the repeated base exposure in Fmoc-SPPS. However, Boc chemistry comes with its own set of challenges, including the use of hazardous reagents.
Data Summary
The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Asp Protecting Group | Relative Amount of Aspartimide Formation | Reference |
| tert-Butyl (OtBu) | High | |
| 1-Adamantyl (OAda) | Moderate | |
| 3-Methylpent-3-yl (OMpe) | Low | |
| Benzhydryl (OBno) | Very Low | |
| Cyclohexyl (OcHex) | Significantly Reduced vs. Benzyl Ester |
Table 2: Influence of Fmoc Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Relative Amount of Aspartimide Formation | pKa of Base | Reference |
| 30% Piperidine in DMF | High | 11.2 | |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Moderate | N/A | |
| 50% Morpholine in DMF | Low | 8.4 | |
| Piperazine | Reduced vs. Piperidine | 9.8 |
Visualizations
The following diagrams illustrate the key chemical processes and decision-making workflows discussed.
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: Decision workflow for selecting a strategy to mitigate aspartimide formation.
Technical Support Center: Aspartimide Impurities in Peptide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with aspartimide impurities during peptide purification.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in peptide purification?
Aspartimide formation is a common side reaction in peptide synthesis, particularly during the Fmoc solid-phase peptide synthesis (SPPS) strategy. It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carboxyl group, forming a cyclic succinimide intermediate known as an aspartimide.
This presents a major purification challenge for several reasons:
-
Generation of Multiple Impurities: The aspartimide ring is unstable and can be opened by hydrolysis or nucleophiles (like piperidine used in Fmoc removal), leading to a mixture of by-products. These include the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective D-isomers due to racemization. This can result in up to eight or nine potential by-products.
-
Co-elution during HPLC: The β-aspartyl and D-aspartyl peptides often have identical mass and very similar physicochemical properties to the target α-aspartyl peptide. This makes their separation by standard reverse-phase high-performance liquid chromatography (RP-HPLC) extremely difficult, as they frequently co-elute with the main product.
-
Reduced Yield: The formation of these impurities significantly lowers the yield of the target peptide, leading to time-consuming and costly purification efforts.
Q2: How can I detect the presence of aspartimide impurities in my peptide sample?
Detecting aspartimide-related impurities can be challenging because they are often mass-neutral (i.e., have the same mass as the desired peptide). A combination of analytical techniques is typically required:
-
High-Resolution LC-MS: While the primary impurities (β-Asp and D-Asp peptides) have the same mass, the initial aspartimide intermediate has a mass corresponding to a loss of water (-18 Da). Careful analysis of the mass spectrometry data may reveal this species, especially if the sample is analyzed promptly after synthesis.
-
Tandem MS (MS/MS): Fragmentation analysis can help distinguish between α- and β-aspartyl peptides, as they will produce different fragment ion patterns.
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape and can often resolve isomers that are indistinguishable by mass spectrometry alone.
-
Enzymatic Digestion: Specific enzymes can cleave peptide bonds. Since the β-aspartyl linkage is not a natural peptide bond, it may be resistant to cleavage, allowing for its identification after enzymatic digestion and subsequent LC-MS analysis.
-
Chiral Amino Acid Analysis: To detect D-Asp impurities, the purified peptide can be hydrolyzed, and the resulting amino acids analyzed by a chiral method to determine the D/L ratio for aspartic acid.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
Aspartimide formation is highly sequence-dependent. The nature of the amino acid residue immediately C-terminal to the aspartic acid is the most critical factor.
-
Asp-Gly (-D-G-): This is the most notorious and sensitive sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue, allowing the backbone nitrogen to readily attack the Asp side chain.
-
Other Problematic Sequences: Other sequences that are prone to this side reaction, although generally to a lesser extent than Asp-Gly, include Asp-Ser, Asp-Ala, Asp-Asn, and Asp-Arg.
Troubleshooting Guide
Problem: My peptide has a difficult-to-remove impurity with the same mass as my target peptide.
This is a classic sign of aspartimide-related by-products, particularly the β-aspartyl isomer.
Logical Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Asp(OtBu)-OH and Alternatives
The synthesis of peptides containing aspartic acid (Asp) residues via fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is notoriously challenging due to the propensity for aspartimide formation. This side reaction can lead to a mixture of impurities, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide by HPLC. The choice of the side-chain protecting group for aspartic acid is therefore critical in minimizing these impurities and ensuring a high-purity final product.
This guide provides a comparative analysis of peptides synthesized using the standard Fmoc-Asp(OtBu)-OH building block versus alternative strategies aimed at mitigating aspartimide formation. We present supporting experimental data, detailed HPLC analysis protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis and analysis workflows.
Comparative Performance of Aspartic Acid Protecting Groups
Aspartimide formation is a base-catalyzed intramolecular cyclization of the aspartic acid residue, which is particularly problematic during the repeated piperidine treatments for Fmoc group removal in SPPS. The structure of the amino acid following the aspartic acid residue significantly influences the rate of this side reaction, with Asp-Gly sequences being notoriously prone to aspartimide formation.
Several strategies have been developed to suppress this unwanted side reaction, primarily focusing on the use of bulkier or more sterically hindering side-chain protecting groups for the aspartic acid residue. Below is a comparison of the performance of different Fmoc-Asp derivatives in the synthesis of a model peptide, the Scorpion toxin II fragment (VKDXYI), where X represents different amino acids. The data highlights the percentage of aspartimide-related impurities detected by HPLC after prolonged exposure to piperidine to simulate multiple deprotection cycles.
| Protecting Group | Peptide Sequence (VKDXYI) | % Aspartimide-Related Impurities |
| Fmoc-Asp(OtBu)-OH | X = Gly | High (not specified) |
| Fmoc-Asp(OtBu)-OH | X = Asn | ~15% |
| Fmoc-Asp(OtBu)-OH | X = Arg | ~10% |
| Fmoc-Asp(OMpe)-OH | X = Gly | Moderate (not specified) |
| Fmoc-Asp(OMpe)-OH | X = Asn | ~5% |
| Fmoc-Asp(OMpe)-OH | X = Arg | ~2% |
| Fmoc-Asp(OBno)-OH | X = Gly | ~0.1%/cycle |
| Fmoc-Asp(OBno)-OH | X = Asn | Almost undetectable |
| Fmoc-Asp(OBno)-OH | X = Arg | Almost undetectable |
Data summarized from comparative tests showing the effectiveness of different protecting groups in minimizing aspartimide formation.
As the data indicates, while the standard Fmoc-Asp(OtBu)-OH can lead to significant levels of aspartimide-related byproducts, especially in challenging sequences, the use of more advanced protecting groups like Fmoc-Asp(OBno)-OH can dramatically reduce the formation of these impurities to almost undetectable levels.
Detailed Experimental Protocol: HPLC Analysis of Synthetic Peptides
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides.[1][2] A typical reversed-phase HPLC (RP-HPLC) method is described below, which can be adapted for the analysis of various peptides.
1. Equipment and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[1][2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[2]
-
Peptide sample, dissolved in Mobile Phase A
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10-20 µL
-
Gradient Elution: A typical gradient for peptide analysis starts with a low percentage of organic mobile phase (B) and gradually increases to elute the peptide and any impurities.[4] An example gradient is as follows:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 50 | 50 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
3. Sample Preparation:
-
Accurately weigh a small amount of the lyophilized crude peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Mass spectrometry can be coupled with HPLC (LC-MS) to confirm the identity of the main peak and to characterize any impurities.[2]
Visualizing Key Processes
To better understand the experimental workflow and the underlying chemical challenge, the following diagrams have been generated.
References
Navigating the Labyrinth of Protected Peptides: A Comparative Guide to Mass Spectrometry Characterization of Asp(OBut)-Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of peptides containing protecting groups is a critical yet often challenging task. The tert-butyl ester of aspartic acid, Asp(OBut), is a commonly used protecting group in solid-phase peptide synthesis (SPPS). However, its inherent lability can introduce complexities during mass spectrometry (MS) analysis. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Asp(OBut)-containing peptides, supported by experimental data and detailed protocols, to aid in method selection and data interpretation.
The tert-butyl protecting group on the aspartic acid side chain is susceptible to cleavage under the energetic conditions of tandem mass spectrometry (MS/MS), leading to a characteristic neutral loss of isobutylene (56 Da). The extent of this side-chain fragmentation is highly dependent on the ionization and fragmentation techniques employed. Understanding these fragmentation behaviors is paramount for accurate peptide sequencing and characterization. This guide compares the performance of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) in the analysis of Asp(OBut)-containing peptides.
Unveiling Fragmentation Patterns: A Head-to-Head Comparison
The choice of fragmentation technique significantly impacts the quality of MS/MS spectra and the confidence in peptide identification. While CID and HCD are widely used, their energetic nature can lead to the extensive loss of the labile Asp(OBut) group, complicating spectral interpretation. In contrast, the gentler fragmentation mechanism of ETD often preserves this and other labile modifications.
| Fragmentation Technique | Predominant Fragment Ions | Asp(OBut) Side-Chain Lability | Key Advantages | Key Disadvantages |
| Collision-Induced Dissociation (CID) | b- and y-ions | High | Widely available, robust fragmentation of the peptide backbone. | Significant neutral loss of isobutylene (56 Da) from the Asp(OBut) side chain can dominate the spectrum, leading to poor sequence coverage. |
| Higher-Energy Collisional Dissociation (HCD) | b- and y-ions | High to Moderate | Higher resolution and accuracy of fragment ions compared to CID. | Still susceptible to significant neutral loss of the tert-butyl group, though sometimes less pronounced than CID. |
| Electron Transfer Dissociation (ETD) | c- and z-ions | Low | Preserves labile modifications, including the Asp(OBut) protecting group, leading to more comprehensive sequence coverage. | Can be less efficient for smaller, doubly charged peptides. May produce complex spectra with charge-reduced precursors. |
The Fragmentation Pathway of Asp(OBut)-Containing Peptides
The distinct fragmentation pathways of Asp(OBut)-containing peptides under different collision energies are a key aspect of their mass spectrometric characterization. The following diagram illustrates the competing fragmentation channels.
Experimental Protocols for Robust Characterization
Reproducible and accurate characterization of Asp(OBut)-containing peptides relies on a well-defined experimental workflow. The following protocol outlines a typical approach for LC-MS/MS analysis.
Sample Preparation
-
Peptide Synthesis and Cleavage: Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis. Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). Note: The Asp(OBut) group is cleaved during this step for the unprotected control peptide.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or a colorimetric peptide assay.
-
Sample Dilution: Dilute the purified peptide to a final concentration of 1 pmol/µL in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reverse-phase column (e.g., 75 µm i.d. x 15 cm, 2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 30-60 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry Analysis:
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Scan range of m/z 350-1500 with a resolution of 60,000.
-
MS/MS Fragmentation:
-
CID: Normalized collision energy of 35%.
-
HCD: Stepped normalized collision energies (e.g., 25%, 30%, 35%).
-
ETD: Calibrated ETD reaction times.
-
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.
-
The following diagram illustrates the general experimental workflow for the mass spectrometry characterization of Asp(OBut)-containing peptides.
Alternative Protecting Groups for Aspartic Acid
To mitigate the challenges associated with the lability of the Asp(OBut) group, alternative protecting groups have been developed. These alternatives aim to be more stable during peptide synthesis and MS analysis, while still being readily removable during the final cleavage step.
| Protecting Group | Structure | Key Features |
| Allyl (OAll) | -O-CH₂-CH=CH₂ | Cleaved under mild, orthogonal conditions using palladium catalysts. Generally more stable to acid than tert-butyl esters. |
| 1-Adamantyl (OAdm) | -O-Adamantyl | Sterically hindered, providing increased stability against acid-catalyzed side reactions like aspartimide formation. |
| Cyclohexyl (OcHex) | -O-Cyclohexyl | Offers a balance of stability and cleavage kinetics compared to the tert-butyl group. |
Conclusion
The mass spectrometric characterization of peptides containing the Asp(OBut) protecting group requires careful consideration of the fragmentation technique employed. While CID and HCD are readily accessible, they often lead to significant neutral loss of the tert-butyl group, which can hinder complete sequence analysis. ETD, with its non-ergodic fragmentation mechanism, is the preferred method for preserving the integrity of the Asp(OBut) side chain and obtaining comprehensive sequence information. For researchers encountering challenges with the lability of Asp(OBut), exploring alternative protecting groups with enhanced stability may be a prudent strategy. By understanding the fragmentation behaviors and implementing optimized experimental protocols, researchers can confidently and accurately characterize these important synthetic peptides.
A Comparative Analysis of Fmoc-Asp(OBut)-NH2 and Fmoc-Asp(OMpe)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is critical to achieving high purity and yield. This guide provides a comparative study of two aspartic acid derivatives, Fmoc-Asp(OBut)-NH2 and Fmoc-Asp(OMpe)-OH, focusing on their performance, propensity for side reactions, and optimal applications.
The primary challenge when incorporating aspartic acid (Asp) into a peptide sequence via Fmoc-SPPS is the formation of aspartimide, a cyclic side product. This reaction is sequence-dependent and occurs most frequently in Asp-Gly, Asp-Asn, and Asp-Ser motifs. Aspartimide formation leads to a host of impurities, including racemized peptides, β-peptides, and piperidide adducts, which are often difficult to separate from the target peptide. The choice of the side-chain protecting group for Asp is the primary strategy to mitigate this problem.
Core Structural and Functional Differences
Before comparing performance, it is essential to understand the structural distinctions between the two molecules. The key differences lie in the C-terminus and the side-chain protecting group.
-
This compound : This derivative has a C-terminal amide (-NH2) and a tert-butyl (OBut) ester protecting its side chain. Its use is specific: it is designed for the introduction of an Asp residue at the C-terminus of a peptide that requires amidation. It cannot be used for internal chain elongation.
-
Fmoc-Asp(OMpe)-OH : This derivative features a standard carboxylic acid C-terminus (-OH) and a 3-methyl-3-pentyl (OMpe) ester protecting its side chain. It is used for incorporating an Asp residue at any internal position within a peptide chain.
For a direct performance comparison against aspartimide formation, the relevant comparison is between the protecting groups themselves, i.e., comparing Fmoc-Asp(OBut)-OH and Fmoc-Asp(OMpe)-OH .
Performance Comparison: OBut vs. OMpe Protecting Groups
The selection of a side-chain protecting group is a balance between providing sufficient protection during synthesis and minimizing side reactions. The OBut group has been a standard for many years, but more sterically hindered groups like OMpe were developed specifically to address the challenge of aspartimide formation.
| Feature | Fmoc-Asp(OBut)-OH | Fmoc-Asp(OMpe)-OH |
| Primary Function | Standard side-chain protection for Aspartic Acid. | Enhanced side-chain protection to suppress aspartimide formation. |
| Aspartimide Formation | Moderate to high susceptibility, especially in problematic sequences (e.g., Asp-Gly). | Significantly reduced susceptibility due to increased steric hindrance.[1][2][3] |
| Steric Hindrance | Standard bulk. | High. The bulky OMpe group physically shields the side-chain carbonyl from nucleophilic attack by the backbone amide.[2] |
| Coupling Efficiency | Generally good with standard coupling reagents. | May require slightly longer coupling times or the use of potent activating agents in sterically demanding contexts, though it is generally reported to couple easily. |
| Cleavage Conditions | Cleaved with standard strong acid cocktails (e.g., 95% TFA). | Cleaved under the same standard strong acid conditions as OBut. |
| Typical Application | Suitable for sequences not prone to aspartimide formation or where side products can be easily separated. | Recommended for Asp-Gly, Asp-Asn, Asp-Ser, and other sequences known to be highly susceptible to aspartimide formation.[1] |
Experimental Data Summary
Studies comparing various bulky ester protecting groups have consistently shown that increased steric demand around the ester linkage reduces aspartimide formation. In a comparative test using a model scorpion toxin peptide (VKDXYI), derivatives with protecting groups bulkier than OtBu, such as OMpe and others, proved to be extremely effective in minimizing aspartimide by-products.[4] While specific quantitative data for OMpe in this exact study is part of a broader comparison, the principle is well-established. For the most difficult Asp-Gly sequence, a more advanced protecting group, OBno, reduced aspartimide formation to just 0.1% per cycle, demonstrating the power of steric hindrance—a principle upon which the OMpe group is also based.[5]
Experimental Protocols
Below are generalized protocols for the use of these derivatives in automated Fmoc-SPPS. Instrument parameters and reagent volumes should be optimized for the specific synthesizer and scale.
Protocol 1: Standard Coupling of Fmoc-Asp(OMpe)-OH
-
Resin Preparation : Start with a pre-swelled resin (e.g., Rink Amide or Wang resin) with the N-terminal Fmoc group removed.
-
Amino Acid Activation : Prepare the coupling solution. For a 0.1 mmol synthesis scale:
-
Dissolve Fmoc-Asp(OMpe)-OH (0.5 mmol, 5 eq.) in N,N-Dimethylformamide (DMF).
-
Add an activating agent, such as HATU (0.48 mmol, 4.8 eq.).
-
Add a base, such as Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling : Add the activated amino acid solution to the resin vessel. Agitate via nitrogen bubbling or orbital shaking for 45-90 minutes.
-
Washing : Following the coupling, drain the vessel and wash the resin extensively with DMF (e.g., 3-5 times) to remove excess reagents.
-
Capping (Optional) : To block any unreacted free amines, perform a capping step with a solution of acetic anhydride and DIEA in DMF.
-
Fmoc Deprotection : Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group. Wash again with DMF to prepare for the next coupling cycle.
Protocol 2: Final Peptide Cleavage and Deprotection
-
Resin Preparation : After the final synthesis cycle, wash the peptidyl-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS) (scavenger for cations)
-
2.5% Water
-
-
Cleavage Reaction : Add the cleavage cocktail to the dry resin in a reaction vessel (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. Both OBut and OMpe groups will be cleaved under these conditions.
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the acidic filtrate to a large volume of cold diethyl ether.
-
Isolation : Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet again with cold ether, and dry the crude peptide under vacuum.
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Mechanisms
To better illustrate the processes and chemical principles discussed, the following diagrams have been generated.
Conclusion
The choice between this compound and Fmoc-Asp(OMpe)-OH is primarily determined by their intended synthetic role. This compound is a specialty reagent for C-terminal amides, whereas Fmoc-Asp(OMpe)-OH is a building block for internal peptide chain elongation.
When comparing the underlying protecting groups for internal incorporation, the OMpe group offers a superior solution for mitigating aspartimide formation compared to the traditional OBut group.[1][2] Its increased steric bulk provides a physical barrier to the cyclization side reaction, leading to higher purity of the crude peptide product, especially in challenging sequences. For the synthesis of complex, Asp-containing peptides for research or therapeutic development, the use of Fmoc-Asp(OMpe)-OH is a highly recommended strategy to minimize downstream purification challenges and improve overall synthesis success.
References
- 1. Fmoc-Asp(OMpe)-OH [cem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
A Researcher's Guide to Fmoc-Asp(OBut)-NH2: Navigating Applications and Overcoming Limitations in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to success. Fmoc-Asp(OBut)-NH2, a derivative of aspartic acid, is a fundamental component in the synthesis of countless peptides. This guide provides a comprehensive comparison of its applications, inherent limitations, and the performance of alternative strategies, supported by experimental data and detailed protocols.
Core Applications of this compound in Peptide Synthesis
This compound, generated in situ from its carboxylic acid precursor Fmoc-Asp(OtBu)-OH, is a widely utilized building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary application lies in the incorporation of aspartic acid residues into a growing peptide chain. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group provides temporary protection and is readily cleaved under basic conditions, typically with piperidine, to allow for chain elongation. The tert-butyl (tBu) ester protecting the side-chain carboxyl group is stable to these basic conditions but is easily removed during the final acidolytic cleavage of the peptide from the resin, most commonly with trifluoroacetic acid (TFA). This orthogonality of protecting groups is a cornerstone of the Fmoc-SPPS strategy.
The Critical Limitation: Aspartimide Formation
The principal drawback associated with the use of Fmoc-Asp(OtBu)-OH is its susceptibility to aspartimide formation, a base-catalyzed intramolecular side reaction. This reaction is particularly problematic during the repetitive piperidine treatment steps for Fmoc deprotection. The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, which then attacks the side-chain carbonyl carbon, leading to a five-membered succinimide ring.
This aspartimide intermediate is unstable and can undergo hydrolysis to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which can also be epimerized. The formation of these byproducts complicates the purification of the target peptide and reduces the overall yield. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly prone to this side reaction due to the lower steric hindrance of the adjacent residue.
Comparative Performance of Alternatives to Fmoc-Asp(OtBu)-OH
To address the challenge of aspartimide formation, several alternative strategies have been developed. These primarily fall into two categories: the use of sterically bulkier side-chain protecting groups and the implementation of backbone protection.
Sterically Hindered Side-Chain Protecting Groups
The rationale behind using bulkier ester protecting groups on the aspartic acid side chain is to sterically hinder the nucleophilic attack of the backbone amide nitrogen. A well-established model peptide
Safety Operating Guide
Personal protective equipment for handling Fmoc-Asp(OBut)-NH2
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Fmoc-Asp(OBut)-NH2. The following procedures are based on best practices for similar compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures. Information is derived from safety data sheets for closely related Fmoc-protected amino acids and general laboratory safety guidelines.
| PPE/Safety Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (e.g., N95) is recommended for handling larger quantities. | Minimizes inhalation of the powder. |
| Workstation | Chemical fume hood | Recommended for procedures that may generate dust or aerosols. |
| General Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination of other surfaces. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential for both experimental success and safety. The following workflow outlines the key steps for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before handling the compound, put on all required PPE: a lab coat, safety glasses, and gloves.
-
Prepare the workspace by ensuring it is clean and uncluttered. If weighing the powder, do so in a chemical fume hood or an area with good local exhaust ventilation to minimize inhalation of dust.
-
-
Handling:
-
Weighing: Use a microbalance for accurate measurement. Handle the powder carefully to avoid generating dust.
-
Dissolving: If the experimental protocol requires a solution, add the weighed compound to the appropriate solvent in a suitable container. Fmoc-protected amino acids are often soluble in organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
-
Cleanup and Disposal:
-
Workspace Cleaning: After use, decontaminate the work area with an appropriate cleaning agent.
-
Waste Disposal: Dispose of contaminated materials (e.g., gloves, weighing paper) and excess chemical waste in accordance with local, state, and federal regulations. Unused compound and solutions should be treated as chemical waste.
-
PPE Removal: Remove PPE in the designated area, ensuring not to contaminate personal clothing or skin. Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weighing boats, paper towels) in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[1]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
